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Heneicosane

Cat. No.: B133394
CAS No.: 629-94-7
M. Wt: 296.6 g/mol
InChI Key: FNAZRRHPUDJQCJ-UHFFFAOYSA-N
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Description

Crystals. (NTP, 1992)
Henicosane is an alkane that has 21 carbons and a straight-chain structure. It has been isolated from plants like Periploca laevigata and Carthamus tinctorius. It has a role as a pheromone, a plant metabolite and a volatile oil component.
Heneicosane has been reported in Vanilla madagascariensis, Magnolia officinalis, and other organisms with data available.
repels ovipositing female mosquitoes

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H44 B133394 Heneicosane CAS No. 629-94-7

Properties

IUPAC Name

henicosane
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InChI

InChI=1S/C21H44/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h3-21H2,1-2H3
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InChI Key

FNAZRRHPUDJQCJ-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC
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Molecular Formula

C21H44
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DSSTOX Substance ID

DTXSID9047097
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Molecular Weight

296.6 g/mol
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Physical Description

Crystals. (NTP, 1992), Solid; [CAMEO] White crystalline solid; [Alfa Aesar MSDS] Melting point = 40.5 deg C; [Wikipedia]
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Boiling Point

673.7 °F at 760 mmHg (NTP, 1992), 359 °C
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Flash Point

113 °C (235 °F) - closed cup
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Solubility

In water, 2.9X10-8 mg/L at 25 °C (extrapolated), Insoluble in water, Slightly soluble in ethanol; soluble in petroleum ether
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Density

0.7917 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7919 g/cu cm at 20 °C
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Vapor Pressure

8.73X10-5 mm Hg at 25 °C (extrapolated)
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Color/Form

Crystals from water, White solid

CAS No.

629-94-7
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Melting Point

104.9 °F (NTP, 1992), 40.4 °C
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Foundational & Exploratory

An In-depth Technical Guide to Heneicosane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of heneicosane, alongside detailed experimental protocols and its role in biological systems. This compound, a long-chain saturated hydrocarbon, is of increasing interest in various scientific fields, including entomology, pharmacology, and materials science.

Core Chemical and Physical Properties

This compound is a straight-chain alkane consisting of 21 carbon atoms.[1] Its non-polar nature governs its solubility and physical state. At room temperature, it exists as a white, waxy solid.[2][3]

Data Presentation: Physicochemical Properties of this compound
PropertyValueUnit
Chemical Formula C₂₁H₄₄-
Molar Mass 296.57g·mol⁻¹
Melting Point 39-41°C
Boiling Point 356.10°C
Density 0.7919g·mL⁻¹
Flash Point 113°C
Water Solubility 2.9 x 10⁻⁸mg/L at 25°C
Vapor Pressure 8.73 x 10⁻⁵mm Hg at 25°C
Refractive Index 1.4441at 20°C

(Data sourced from multiple references, including[1],[2],[3],)

Molecular Structure and Identification

The chemical formula for this compound is C₂₁H₄₄, with the linear formula CH₃(CH₂)₁₉CH₃.[1] It belongs to the alkane family of hydrocarbons, characterized by single bonds between carbon atoms.[4]

Synonyms: n-Heneicosane, Henicosane.[1][2]

Key Identifiers:

  • CAS Number: 629-94-7[1][5]

  • PubChem CID: 12403[1]

  • InChI Key: FNAZRRHPUDJQCJ-UHFFFAOYSA-N[2]

Experimental Protocols

Synthesis of n-Heneicosane

A common method for the preparation of n-heneicosane involves a two-step process with a high overall yield (>95%).[6]

Step 1: Synthesis of 2-Heneicosanone

  • To a 2-liter, two-necked round-bottom flask equipped with a mechanical stirrer, water condenser, and a calcium chloride guard tube, add 70 g of 2,4-pentanedione, 650 g of 1-bromooctadecane, 8 g of 18-crown-6, 140 g of anhydrous potassium carbonate, and 600 ml of absolute ethanol.[6]

  • The mixture is stirred and refluxed at 90°C.[6]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting residue is treated with water and extracted with an organic solvent like dichloromethane.

  • The organic layer is then washed, dried, and concentrated to yield crude 2-heneicosanone.

Step 2: Reduction to n-Heneicosane

  • The crude 2-heneicosanone is reduced using hydrazine hydrate and potassium hydroxide in diethylene glycol.[6]

  • The resulting n-heneicosane is separated by extraction with dichloromethane followed by evaporation of the solvent.[6]

  • The crude product is purified by distillation (boiling point 129°C at 0.05 mm Hg pressure) followed by recrystallization from acetone.[6]

Spectroscopic Analysis

Standard spectroscopic techniques are used for the characterization of this compound.

  • Infrared (IR) Spectroscopy: Analysis can be performed on the crystalline solid (melt) or using Attenuated Total Reflectance (ATR). The spectrum is characterized by strong C-H stretching and bending vibrations typical of long-chain alkanes.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is relatively simple, showing signals for the methyl (CH₃) and methylene (CH₂) protons.

    • ¹³C NMR: The spectrum displays distinct peaks for the different carbon environments within the long alkyl chain.[1]

Biological Significance and Applications

This compound has demonstrated notable biological activity, positioning it as a molecule of interest for drug development and pest management.

Pheromonal Activity

This compound acts as a pheromone in several insect species. It is a recognition pheromone for the queen and king in the subterranean termite Reticulitermes flavipes and an oviposition pheromone for the Aedes aegypti mosquito, which is a vector for diseases like dengue fever.[1][3] This makes it a potential candidate for use in targeted insect baits and traps.[3]

Pheromonal_Signaling This compound This compound Release (e.g., Termite Queen) Detection Detection by Conspecifics (e.g., Worker Termites) This compound->Detection Chemical Signal Response Behavioral Response (e.g., Recognition, Aggregation) Detection->Response Nervous System Activation

Pheromonal signaling pathway of this compound in insects.

Antimicrobial and Anti-inflammatory Potential

Recent studies have highlighted the antimicrobial and anti-inflammatory properties of this compound. It has shown efficacy against various microbes and can inhibit the release of inflammatory mediators.[7][8]

  • Antimicrobial Action: this compound has been found to inhibit the growth of certain bacteria and fungi, including Streptococcus pneumoniae and Aspergillus fumigatus.[8] It can also inhibit the production of aflatoxin by certain fungal species.[7][9]

  • Anti-inflammatory Effects: Research suggests that this compound may exert anti-inflammatory, analgesic, and antipyretic effects by inhibiting the release of inflammatory mediators like prostaglandins and cytokines.[7]

Logical_Relationship This compound This compound Mediators Inflammatory Mediators (Prostaglandins, Cytokines) This compound->Mediators Inhibits Release Microbes Microbial Growth / Toxin Production (e.g., Aflatoxin) This compound->Microbes Inhibits Growth Inflammation Inflammatory Response Mediators->Inflammation Infection Infection / Pathogenesis Microbes->Infection

Inhibitory effects of this compound on biological pathways.

Conclusion

This compound is a multifaceted long-chain alkane with well-defined chemical and physical properties. Its role as an insect pheromone presents opportunities for the development of novel pest control strategies. Furthermore, its emerging antimicrobial and anti-inflammatory activities suggest a potential for its application in the pharmaceutical and drug development sectors. The experimental protocols outlined in this guide provide a foundation for researchers to synthesize, purify, and characterize this compound for further investigation into its diverse applications.

References

An In-depth Technical Guide to the Physical Properties of n-Heneicosane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Heneicosane (C₂₁H₄₄) is a long-chain, saturated hydrocarbon belonging to the alkane series.[1] As a high-molecular-weight paraffin, it exists as a white, waxy solid at room temperature.[2][3] Its well-defined physical properties make it a valuable standard in various analytical techniques, a component in the formulation of waxes and lubricants, and a subject of study in the broader field of hydrocarbon chemistry.[3] This technical guide provides a comprehensive overview of the core physical properties of n-Heneicosane, complete with quantitative data, detailed experimental protocols for their determination, and visual representations of experimental workflows.

Core Physical Properties of n-Heneicosane

The physical characteristics of n-Heneicosane are dictated by its long, unbranched carbon chain, which results in significant van der Waals forces between molecules. These intermolecular forces govern its state of matter, melting and boiling points, and solubility.

Quantitative Data Summary

The following tables summarize the key physical properties of n-Heneicosane, compiled from various scientific sources.

Table 1: General and Molar Properties

PropertyValueReference(s)
Chemical FormulaC₂₁H₄₄[4][5]
Molecular Weight296.57 g/mol [4][6]
AppearanceWhite crystalline solid/chunks/flakes[2][7]
OdorWaxy[8]

Table 2: Thermodynamic Properties

PropertyValueConditionsReference(s)
Melting Point39-41 °C (102.2-105.8 °F)-[4][6]
Boiling Point356.1 °C (673 °F)at 760 mmHg[5]
100 °C (212 °F)at 2 mmHg[4][6]
Flash Point113 °C (235.4 °F)Closed Cup[6][9]
Heat of Vaporization (ΔvapH)107.3 ± 2.5 kJ/molat 298.15 K[10][11]
Heat of Fusion (ΔfusH)46.6 - 47.7 kJ/mol-[12]

Table 3: Physical and Chemical Properties

PropertyValueConditionsReference(s)
Density0.792 g/cm³at 20°C[4]
Refractive Index (n_D)1.4352at 45°C[4][8]
Vapor Pressure<1 mmHgat 20 °C[4][9]
6.14 x 10⁻⁵ mmHgat 25 °C[5]
Water SolubilityInsoluble-[2][13]
Solubility in Organic SolventsSoluble in petroleum ether, chloroform, hexane; Slightly soluble in ethanol-[8][13]

Experimental Protocols

The determination of the physical properties of n-Heneicosane relies on well-established laboratory techniques. The following sections detail the methodologies for measuring its key characteristics.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly sensitive thermoanalytical technique used to determine the melting point and heat of fusion of a substance.

Methodology:

  • Sample Preparation: A small, precisely weighed sample of n-Heneicosane (typically 1-5 mg) is encapsulated in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and heating rate. For n-Heneicosane, a suitable range would be from room temperature to approximately 60°C, with a heating rate of 2-5°C/min to ensure high resolution.

  • Measurement: The DSC cell is heated at the programmed rate. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: As the n-Heneicosane sample melts, it absorbs heat, resulting in a detectable endothermic peak in the DSC thermogram. The onset temperature of this peak is taken as the melting point, and the area under the peak is proportional to the heat of fusion.

Boiling Point Determination by Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a solid like n-Heneicosane, its boiling point is determined at reduced pressures to prevent thermal decomposition.

Methodology:

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a receiving flask, and a thermometer. For reduced pressure distillation, a vacuum pump and a manometer are connected to the system.

  • Sample Introduction: The n-Heneicosane sample is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

  • Procedure: The system is evacuated to the desired pressure (e.g., 2 mmHg). The flask is then gently heated.

  • Measurement: The temperature is monitored closely. The boiling point is the temperature at which the vapor and liquid are in equilibrium, and a steady stream of condensate is observed in the condenser. This temperature reading is recorded as the boiling point at the measured pressure.

Density Determination by Pycnometer

A pycnometer is a flask with a precise volume used to determine the density of a substance.

Methodology:

  • Mass of Empty Pycnometer: A clean, dry pycnometer is accurately weighed (m₁).

  • Mass of Pycnometer with Water: The pycnometer is filled with distilled water of a known temperature and weighed again (m₂). The volume of the pycnometer (V) can be calculated using the density of water at that temperature.

  • Mass of Pycnometer with n-Heneicosane: The pycnometer is emptied, dried, and filled with molten n-Heneicosane (heated just above its melting point). It is then cooled to a known temperature (e.g., 20°C, at which n-Heneicosane is solid) and weighed (m₃).

  • Calculation: The density (ρ) of n-Heneicosane is calculated using the formula: ρ = (m₃ - m₁) / V

Visualizations

Experimental Workflow for Purity and Identity Confirmation of a Solid Organic Compound

The following diagram illustrates a typical workflow for confirming the identity and assessing the purity of a solid organic compound like n-Heneicosane using melting point analysis.

experimental_workflow cluster_0 Sample Preparation cluster_1 Melting Point Apparatus cluster_2 Data Analysis and Conclusion A Obtain Solid Sample (e.g., n-Heneicosane) B Grind to a Fine Powder A->B C Pack into Capillary Tube B->C D Place Capillary in Melting Point Apparatus C->D E Heat Sample Slowly (~1-2 °C/min near MP) D->E F Observe and Record Melting Range E->F G Compare Observed MP to Literature Value F->G H Identity Confirmed (Narrow Range, Matches Lit.) G->H Match I Impure Sample (Broad/Depressed Range) G->I No Match (Broad) J Incorrect Compound (Different MP) G->J No Match (Different)

Caption: Workflow for identity and purity assessment via melting point.

Logical Relationship for Solubility Testing

This diagram outlines the logical steps to determine the solubility of a non-polar compound like n-Heneicosane in various solvents.

solubility_testing Start Start: n-Heneicosane Sample Test_Polar Test Solubility in Polar Solvent (e.g., Water) Start->Test_Polar Result_Polar_Insoluble Result: Insoluble Test_Polar->Result_Polar_Insoluble Test_NonPolar Test Solubility in Non-Polar Solvent (e.g., Hexane) Result_Polar_Insoluble->Test_NonPolar Result_NonPolar_Soluble Result: Soluble Test_NonPolar->Result_NonPolar_Soluble Conclusion Conclusion: n-Heneicosane is a non-polar compound Result_NonPolar_Soluble->Conclusion

References

An In-depth Technical Guide to the Physicochemical Properties of Heneicosane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of heneicosane, with a specific focus on its melting and boiling points. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may utilize this compound as a reference standard, a component in formulations, or in the study of long-chain aliphatic hydrocarbons.

Physicochemical Data of this compound

This compound is a straight-chain saturated hydrocarbon with the chemical formula C21H44.[1][2] It belongs to the alkane series and is a white, waxy solid at room temperature.[2][3] The following table summarizes its key quantitative properties.

PropertyValueUnits
Molecular Formula C21H44-
Molecular Weight 296.57 g/mol g/mol
Melting Point 39-41 °C (lit.)°C
40.5°C
Boiling Point 356.10 at 760 mmHg°C
100 at 2 mmHg°C
Density 0.7919 g/mL at 20 °Cg/mL
Vapor Pressure <1 mmHg at 20 °CmmHg
Flash Point 113 (closed cup)°C

Experimental Protocols for a Key Property

The accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds. The following sections detail standard laboratory protocols for these measurements.

Determination of Melting Point using a Thiele Tube

The Thiele tube method is a common and effective technique for determining the melting point of a solid organic compound.[1][2] It utilizes a specially designed glass tube containing a high-boiling point oil to ensure uniform heating of the sample.[4]

Materials:

  • Thiele tube

  • High-boiling point oil (e.g., mineral oil, silicone oil)

  • Thermometer (-10 to 400 °C)

  • Capillary tubes (sealed at one end)

  • Bunsen burner or other heat source

  • Mortar and pestle

  • Rubber band or a small piece of rubber tubing

  • Stand and clamp

Procedure:

  • Sample Preparation: A small amount of the this compound sample is finely ground using a mortar and pestle. The open end of a capillary tube is then pressed into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end. The tube is tapped gently to ensure the sample is tightly packed.

  • Apparatus Setup: The Thiele tube is filled with oil to a level just above the top of the side arm. The capillary tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: The thermometer and capillary tube assembly is inserted into the Thiele tube, with the oil level ensuring the sample is fully immersed. The side arm of the Thiele tube is gently heated with a Bunsen burner. The shape of the tube promotes convection currents in the oil, leading to uniform temperature distribution.[5]

  • Observation: The temperature is increased at a rate of approximately 2°C per minute as it approaches the expected melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid.[6] A narrow melting range (0.5-1°C) is indicative of a pure compound.[5]

Determination of Boiling Point using the Siwoloboff Method

For determining the boiling point of a liquid, especially with small sample volumes, the Siwoloboff method is highly suitable.[3] This technique observes the temperature at which the vapor pressure of the liquid equals the external pressure.[7]

Materials:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Thiele tube and heating oil (or a beaker with heating oil on a hot plate)

  • Rubber band

Procedure:

  • Sample Preparation: The small test tube is filled to a depth of about 1-2 cm with this compound (which will be in a liquid state at the elevated temperatures required for this measurement). A capillary tube, sealed at one end, is placed inside the test tube with its open end facing downwards.

  • Apparatus Setup: The test tube assembly is attached to a thermometer with a rubber band, ensuring the sample is aligned with the thermometer bulb. This assembly is then immersed in a heating bath, such as a Thiele tube or a beaker of oil on a hot plate.[3]

  • Heating: The heating bath is heated gently. Initially, a stream of bubbles will be seen escaping from the capillary tube as the air trapped inside expands. As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[7]

  • Observation: Once a steady stream of bubbles is observed, the heat source is removed. The liquid and the apparatus are allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn up into the capillary tube.[3] This is the point where the external pressure is greater than the vapor pressure of the sample.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.

Melting_Point_Purity_Analysis cluster_0 Purity Assessment Workflow cluster_1 Results Interpretation start This compound Sample prep_sample Prepare Sample in Capillary Tube start->prep_sample determine_mp Determine Melting Point Range prep_sample->determine_mp compare_lit Compare with Literature Value (39-41 °C) determine_mp->compare_lit pure Pure Sample (Narrow Range, Matches Literature) compare_lit->pure Yes impure Impure Sample (Broad Range, Depressed M.P.) compare_lit->impure No

Caption: Workflow for assessing the purity of a this compound sample using melting point analysis.

Heneicosane_Properties cluster_physical Physical Properties cluster_chemical Chemical Properties This compound This compound (C21H44) melting_point Melting Point 39-41 °C This compound->melting_point boiling_point Boiling Point 356.10 °C This compound->boiling_point density Density 0.7919 g/mL This compound->density structure Saturated Alkane This compound->structure reactivity Low Reactivity (Stable) This compound->reactivity

Caption: Key physical and chemical properties of this compound.

References

The Occurrence and Analysis of Heneicosane in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heneicosane (C21H44) is a long-chain, saturated hydrocarbon found in a variety of plant species. As a component of epicuticular waxes and essential oils, it plays a role in protecting plants from environmental stressors and mediating interactions with other organisms. This technical guide provides an in-depth overview of the natural sources of this compound in plants, quantitative data on its abundance, detailed experimental protocols for its extraction and analysis, and an examination of its biosynthetic pathway. This information is intended to serve as a valuable resource for researchers and professionals in the fields of phytochemistry, drug discovery, and chemical ecology.

Natural Sources of this compound in Plants

This compound has been identified in a diverse range of plant species, from medicinal herbs to common flowers. Its presence is often associated with the plant's essential oil or the protective waxy layer on its leaves. Notable plant sources of this compound include:

  • Safflower (Carthamus tinctorius) : The essential oil derived from the flowers of the safflower plant contains this compound as one of its major components[1][2].

  • Damask Rose (Rosa damascena) : this compound is a significant constituent of the essential oil of Damask rose, a plant highly valued in the perfume and cosmetic industries.[3][4]

  • Elderberry (Sambucus nigra) : This plant is another known source of this compound.

  • Cestrum nocturnum : Commonly known as night-blooming jasmine, this plant's leaves contain this compound in their epicuticular wax.[5]

  • Aerva persica

  • Ageratum houstonianum

  • Anoectochilus roxburghii

  • Artemesia absenthium

  • Clinopodium nepeta

  • Crateva religiosa

  • Geranium robertianum

  • Gratiola monnieri

  • Impatiens latifolia

  • Markhamia platycalyx

  • Periploca laevigata

  • Vanilla madagascariensis

  • Magnolia officinalis

  • Plumbago zeylanica

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the plant species, the part of the plant being analyzed, and even the specific environmental conditions in which the plant was grown. The following tables summarize the available quantitative data for this compound in select plant species.

Plant SpeciesPlant PartAnalytical MethodThis compound Concentration (% of total essential oil/n-alkanes)Reference
Rosa damascenaFlowersGC-MS5.8 - 18.6[6]
Rosa damascenaFlowersGC-MS8.79 - 9.05[7]
Rosa damascenaFlowersGC-MS10.3[4]
Rosa damascenaFlowersGC-MS19.325[3]
Rosa damascenaFlowersGC-MS32.38[3]
Cestrum nocturnumMature Leaves (Epicuticular Wax)GC1.31[5]

Experimental Protocols

Extraction of n-Alkanes from Plant Epicuticular Wax

This protocol outlines a general method for the extraction of this compound and other n-alkanes from the waxy outer layer of plant leaves.

Materials:

  • Fresh plant leaves

  • n-hexane (analytical grade)

  • Beakers

  • Filter paper

  • Rotary evaporator

  • Vials for sample storage

Procedure:

  • Collect fresh, healthy leaves from the plant of interest.

  • Gently rinse the leaves with distilled water to remove any surface debris and pat them dry.

  • Immerse the leaves in a beaker containing a sufficient volume of n-hexane to fully submerge them. The immersion time can range from 30 seconds to 2 minutes, depending on the thickness of the wax layer.

  • Carefully remove the leaves from the solvent.

  • Filter the n-hexane extract to remove any particulate matter.

  • Concentrate the filtrate using a rotary evaporator at a temperature below 40°C until the solvent has completely evaporated.

  • Redissolve the resulting wax residue in a small, known volume of n-hexane for subsequent analysis.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the quantitative analysis of this compound in plant extracts.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, DB-5)

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp to 280°C at a rate of 5°C/min

    • Hold at 280°C for 10 minutes

  • Injection Volume: 1 µL (split or splitless mode)

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Electron Ionization Energy: 70 eV

  • Mass Range: m/z 40-550

Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations in n-hexane.

  • Inject the standard solutions into the GC-MS to generate a calibration curve by plotting the peak area against the concentration.

  • Inject the plant extract sample into the GC-MS under the same conditions.

  • Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum compared to the standard.

  • Calculate the concentration of this compound in the sample by using the calibration curve.

Biosynthesis of this compound in Plants

This compound, like other very-long-chain alkanes (VLC-alkanes), is synthesized in the endoplasmic reticulum of epidermal cells. The biosynthesis pathway involves two main stages: the elongation of fatty acid chains and the subsequent conversion of the resulting very-long-chain fatty acids (VLCFAs) into alkanes.

The elongation process begins with a C16 or C18 fatty acid precursor, which undergoes a series of four enzymatic reactions, adding two carbon units in each cycle until the desired chain length is achieved. The resulting VLCFA, in the form of an acyl-CoA, is then channeled into the alkane-forming pathway. This pathway is a two-step process catalyzed by an enzymatic complex. The first step involves the reduction of the VLC-acyl-CoA to a fatty aldehyde. In the second step, the aldehyde is decarbonylated to produce an alkane with one less carbon atom than the original fatty acid precursor. For the synthesis of this compound (C21), a C22 VLCFA would be the immediate precursor. The enzymatic complex responsible for this conversion is thought to involve proteins such as ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3).[8]

Biosynthesis_of_this compound cluster_ER Endoplasmic Reticulum C16_C18_FA C16-C18 Fatty Acid Precursors FAE_complex Fatty Acid Elongase (FAE) Complex C16_C18_FA->FAE_complex VLCFA_CoA Very-Long-Chain Acyl-CoA (C22-CoA) FAE_complex->VLCFA_CoA Elongation Cycles Aldehyde Fatty Aldehyde (C22) VLCFA_CoA->Aldehyde Reduction CER1_CER3 CER1/CER3 Enzymatic Complex VLCFA_CoA->CER1_CER3 This compound This compound (C21) Aldehyde->this compound Decarbonylation Aldehyde->CER1_CER3 CER1_CER3->Aldehyde

Caption: Biosynthesis of this compound in the Endoplasmic Reticulum.

Experimental Workflow

The following diagram illustrates a typical workflow for the investigation of this compound in plant materials, from sample collection to final data analysis.

Experimental_Workflow Plant_Material Plant Material Collection (e.g., leaves, flowers) Extraction Extraction of Epicuticular Wax or Essential Oil (e.g., n-hexane) Plant_Material->Extraction Filtration Filtration and Concentration Extraction->Filtration GCMS_Analysis GC-MS Analysis Filtration->GCMS_Analysis Data_Processing Data Processing and Peak Identification GCMS_Analysis->Data_Processing Quantification Quantification using Standard Curve Data_Processing->Quantification Final_Report Final Report and Data Interpretation Quantification->Final_Report

Caption: General Experimental Workflow for this compound Analysis.

References

Heneicosane as an insect pheromone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Heneicosane as an Insect Pheromone

Abstract

This compound (n-C₂₁H₄₄) is a straight-chain saturated hydrocarbon that plays a critical role in the chemical communication systems of various insect species. Functioning as a semiochemical, it acts primarily as a releaser pheromone, eliciting immediate and specific behavioral responses. Its roles are notably diverse, ranging from mediating royal recognition in social insects like termites to acting as an oviposition attractant for disease vectors such as mosquitoes. This technical guide provides a comprehensive overview of this compound's function as an insect pheromone, detailing its biosynthesis, modes of action, and the experimental protocols used for its study. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to support researchers in the fields of chemical ecology, pest management, and drug development.

Introduction to this compound

This compound is a C21 alkane that is a component of the cuticular hydrocarbon (CHC) profile of many insects.[1] While CHCs are broadly involved in preventing desiccation, specific compounds like this compound have evolved to serve as vital communication signals.[2] These signals can be intraspecific (pheromones) or interspecific (allelochemicals).[3][4] As a pheromone, this compound is non-volatile and typically perceived upon contact or at very close range, influencing critical behaviors that ensure colony stability and reproductive success.

Role of this compound in Key Insect Species

This compound's function has been identified in several insect orders, with its roles in termites and mosquitoes being the most extensively studied.

Termites: A Royal Recognition Pheromone

In the subterranean termite Reticulitermes flavipes, this compound is a key royal-specific pheromone that allows worker termites to recognize their reproductive counterparts (queens and kings).[5][6] This recognition is fundamental to maintaining the colony's social structure and division of labor.[5]

  • Mechanism of Action : The presence of this compound on the cuticle of an individual signals "royal status" to workers.[7] When workers encounter a royal, they perform specific behaviors, including vibratory shaking and increased antennation, which are not elicited by fellow workers.[4][8]

  • Context is Key : The behavioral effects of this compound are significantly amplified when presented within the context of the colony's own odor profile (a blend of other nestmate CHCs).[8] This suggests a two-step recognition process: the general colony odor provides a "home" context, while this compound within that context specifically identifies the royals.[8]

Table 1: Presence and Relative Abundance of this compound in Reticulitermes flavipes Castes

Caste This compound Presence Relative Quantity Citation(s)
Primary Queen/King Absent N/A [9]
Neotenic Queen/King Present High [9]
Worker Absent or Trace Amounts Very Low [5][9]

| Soldier | Present | High (Similar to Neotenics) |[9] |

Note: The presence of this compound in soldiers, as well as neotenics, but not primary reproductives, suggests a complex evolution of this chemical signal, potentially related to the different developmental pathways of these castes.[9]

Mosquitoes: An Oviposition-Attractant Pheromone

For mosquitoes in the genus Aedes, particularly the dengue vector Aedes aegypti, this compound functions as an oviposition-attractant pheromone.[7] It is produced by larvae and present on their cuticle, signaling to gravid females that a particular aquatic habitat is viable and has successfully supported development.[1][7]

  • Dose-Dependent Response : The response of gravid Ae. aegypti females to this compound is strongly dose-dependent. Low concentrations attract females to lay eggs, while high concentrations act as a repellent, likely signaling overcrowding and excessive larval competition.[1]

Table 2: Dose-Dependent Effects of this compound on Aedes aegypti

Concentration / Dose Experimental Assay Observed Effect Citation(s)
10⁻⁶ g and 10⁻⁵ g Y-tube Olfactometer Attraction of gravid females
10⁻³ g Y-tube Olfactometer Repellency of gravid females
10 ppm (10 mg/L) Oviposition Bioassay Peak oviposition (most attractive)
1:100,000 in water Oviposition Bioassay Attraction [1]
1:1,000 in water Oviposition Bioassay Repellency [1]

| 10⁻⁷ g to 10⁻³ g | Electroantennography (EAG) | Dose-dependent increase in antennal response | |

Biosynthesis and Perception of this compound

Biosynthesis Pathway of Cuticular Hydrocarbons

This compound, like other n-alkanes, is synthesized de novo from fatty acid precursors, primarily in specialized cells called oenocytes which are associated with the fat body.[2] The biosynthetic pathway involves a series of enzymatic steps.[3][10]

  • Fatty Acid Synthesis : The process begins with the fatty acid synthase (FAS) complex, which builds up acyl-CoA chains (typically C16 or C18) from acetyl-CoA and malonyl-CoA precursors.[2][3]

  • Elongation : To produce very-long-chain fatty acids (VLCFAs), a series of membrane-bound elongase enzymes (ELOs) sequentially add two-carbon units from malonyl-CoA to the acyl-CoA chain until the desired length (e.g., C22 for this compound synthesis) is reached.[11][12]

  • Reduction : The very-long-chain acyl-CoA is then reduced to a corresponding long-chain aldehyde by a fatty acyl-CoA reductase (FAR).[2][3]

  • Oxidative Decarbonylation : In the final step, a cytochrome P450 enzyme from the CYP4G family catalyzes the oxidative decarbonylation of the aldehyde, removing one carbon atom (as CO₂) to produce the final n-alkane hydrocarbon (C21 this compound from a C22 aldehyde).[3][12]

G cluster_0 Biosynthesis of this compound (n-C21) A Acetyl-CoA + Malonyl-CoA B Fatty Acyl-CoA (C16/C18) A->B Fatty Acid Synthase (FAS) C Very-Long-Chain Acyl-CoA (C22) B->C Elongases (ELOs) D Very-Long-Chain Aldehyde (C22) C->D Fatty Acyl-CoA Reductase (FAR) E This compound (n-C21) D->E Oxidative Decarbonylase (CYP4G family)

Figure 1. Biosynthetic pathway for n-alkane cuticular hydrocarbons like this compound.

Olfactory Perception Pathway

The perception of chemical cues like this compound is mediated by the insect's olfactory system, concentrated in the antennae. While this compound is largely non-volatile, it can be detected at close range or by direct contact (gustation), involving a cascade of molecular events.

  • Binding : Pheromone molecules enter sensilla pores on the antenna and are bound by Odorant-Binding Proteins (OBPs) in the sensillum lymph.

  • Transport : OBPs transport the hydrophobic pheromone molecules to the dendritic membrane of an Olfactory Receptor Neuron (ORN).

  • Receptor Activation : The pheromone-OBP complex interacts with a specific Olfactory Receptor (OR), causing a conformational change.

  • Signal Transduction : The activated OR opens an ion channel, leading to the depolarization of the ORN membrane.

  • Neural Signal : This depolarization generates an action potential that travels down the axon of the ORN.

  • Brain Processing : The signal is processed in the antennal lobe of the insect brain and then relayed to higher brain centers, resulting in a specific behavioral output.

G cluster_1 Generalized Olfactory Perception Pathway P This compound (Pheromone) OBP Odorant-Binding Protein (OBP) P->OBP Binding OR Olfactory Receptor (OR) OBP->OR Transport & Activation ORN Olfactory Receptor Neuron (ORN) OR->ORN Signal Transduction (Ion Channel Opening) AL Antennal Lobe (Brain) ORN->AL Action Potential B Behavioral Response AL->B Neural Processing

Figure 2. Generalized pathway for insect olfactory perception of a pheromone.

Experimental Protocols

Protocol 1: Extraction and Analysis of Cuticular Hydrocarbons

This protocol outlines the standard method for extracting and identifying this compound from insect cuticles using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Objective : To identify and quantify this compound in the CHC profile of an insect.

  • Materials : Live or frozen insect samples, glass vials, hexane (HPLC grade), vortex mixer, micropipettes, GC-MS system.

  • Sample Preparation : Place a known number of insects (e.g., 5-10 individuals of a specific caste) into a clean glass vial.

  • Extraction : Add a precise volume of hexane (e.g., 200 µL) to the vial, sufficient to submerge the insects.

  • Agitation : Gently agitate the vial on a vortex mixer for 2 minutes to dissolve the CHCs from the cuticle into the solvent.

  • Sample Transfer : Carefully remove the insects. Transfer the hexane extract to a new, clean vial, avoiding any debris. The sample can be concentrated under a gentle stream of nitrogen if necessary.

  • GC-MS Analysis : Inject 1-2 µL of the extract into the GC-MS.

    • GC Conditions (Typical): Use a non-polar column (e.g., DB-5ms). Set an oven temperature program starting at a low temperature (e.g., 50°C) and ramping up to a high temperature (e.g., 320°C) to separate compounds by boiling point.

    • MS Conditions (Typical): Use electron impact (EI) ionization at 70 eV. Scan a mass range from m/z 40 to 600.

  • Data Analysis : Identify this compound by comparing its retention time and mass spectrum to that of a pure synthetic standard. Quantify by integrating the peak area and comparing it to a standard curve.

Protocol 2: Electroantennography (EAG)

EAG measures the summed electrical potential from the entire antenna in response to an odorant, providing a quantitative measure of olfactory sensitivity.[13][14]

  • Objective : To determine if an insect antenna responds to this compound.

  • Materials : Live insect, microscope, micromanipulators, glass capillary electrodes, Ag/AgCl wires, electrolyte solution (e.g., Ringer's solution), amplifier, data acquisition system, stimulus delivery system (olfactometer).[15][16]

  • Insect Preparation : Anesthetize the insect by chilling. Immobilize it in a holder (e.g., a pipette tip or wax).

  • Electrode Placement :

    • Reference Electrode: Insert a glass electrode filled with electrolyte into the insect's head or eye.

    • Recording Electrode: Carefully excise the distal tip of one antenna and place the cut end into the recording electrode, ensuring a good electrical seal.[17]

  • Stimulus Preparation : Dissolve synthetic this compound in a solvent (e.g., paraffin oil or hexane) at various concentrations. Apply 10 µL of a solution onto a small piece of filter paper and insert it into a Pasteur pipette (stimulus cartridge). A solvent-only cartridge serves as the control.

  • Stimulus Delivery : Place the tip of the stimulus cartridge into a hole in the main tube of a continuous humidified air stream directed at the antenna. A puff of purified air is pushed through the cartridge, delivering the odorant to the antenna for a set duration (e.g., 0.5 seconds).

  • Recording : Record the voltage deflection (in millivolts) from the antenna using the data acquisition software. The peak amplitude of the negative deflection is the EAG response.

  • Data Analysis : Subtract the average response to the solvent control from the response to this compound for each concentration. Plot the dose-response curve.

G cluster_2 Experimental Workflow for Electroantennography (EAG) A 1. Prepare Stimuli (this compound dilutions & solvent control) D 4. Deliver Stimulus Puff (Continuous Airflow) A->D B 2. Immobilize Insect & Prepare Antenna C 3. Position Electrodes (Reference & Recording) B->C C->D E 5. Record Antennal Depolarization (mV) D->E F 6. Analyze Data (Subtract control, plot dose-response curve) E->F

Figure 3. Workflow diagram for a typical EAG experiment.

Protocol 3: Behavioral Bioassay (Y-Tube Olfactometer)

This assay assesses an insect's behavioral preference between two odor sources.[18]

  • Objective : To determine if this compound is an attractant or repellent.

  • Materials : Glass Y-tube olfactometer, air source (pump), charcoal filter, humidifier, flow meters, odor sources, test insects.[19][20]

  • Setup : Assemble the Y-tube olfactometer. Connect each arm to a separate air stream that has been purified and humidified. Set a constant, equal airflow rate for both arms (e.g., 300 mL/min).[20]

  • Odor Source Preparation : Place a filter paper treated with a this compound solution into the airstream of one arm (the "treatment" arm). Place a filter paper with solvent only in the other arm (the "control" arm).

  • Insect Acclimation : Place a single insect in a release chamber and allow it to acclimate for 1-2 minutes.

  • Trial : Introduce the insect into the base of the Y-tube. Allow it a set amount of time (e.g., 5 minutes) to make a choice.[21] A "choice" is recorded when the insect moves a set distance past the Y-junction into one of the arms and remains there for a minimum time (e.g., 10 seconds).[19]

  • Data Collection : Record the number of insects choosing the treatment arm, the control arm, and those making no choice.

  • Controls : After every few trials (e.g., 5-10 insects), swap the positions of the treatment and control arms to eliminate positional bias. Clean the Y-tube thoroughly with solvent and bake it between testing different compounds or concentrations.

  • Data Analysis : Use a Chi-squared test to determine if the distribution of choices between the treatment and control arms is significantly different from a 50:50 distribution.

Applications and Future Directions

Applications in Pest Management

The role of this compound as an attractant provides a powerful tool for integrated pest management (IPM) strategies, particularly for mosquitoes.

  • Surveillance and Monitoring : Traps baited with this compound can be used to monitor populations of gravid female Aedes mosquitoes, providing early warnings for disease outbreak potential.

  • Attract-and-Kill Strategies : this compound can be combined with insecticides or insect growth regulators in "ovitraps." Gravid females are lured to the trap to lay eggs, where they are exposed to the lethal agent, or the eggs they lay are unable to develop, thus reducing the next generation of vectors.

Potential in Drug Development

Beyond its role in chemical ecology, this compound has been reported to possess intrinsic biological activities that may be of interest to drug development professionals. Studies have indicated potential anti-inflammatory, analgesic, and antipyretic properties, though the mechanisms are not fully understood.[5] This opens an avenue for exploring long-chain alkanes as a novel class of therapeutic agents.

Future Research

While significant progress has been made, several questions remain.

  • Receptor Identification : The specific olfactory receptors (ORs) that bind this compound in termites and mosquitoes have not yet been identified. Their characterization could lead to the development of highly specific agonists or antagonists.

  • Primer Effects : It is unknown whether this compound has any long-term "primer" effects (e.g., physiological changes) in addition to its immediate "releaser" behavioral effects, particularly in termites.[9]

  • Biosynthesis Regulation : Understanding the genetic and hormonal regulation of the this compound biosynthesis pathway could reveal novel targets for disrupting pheromone production as a pest control strategy.

References

Biological role of Heneicosane in termites

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Role of Heneicosane in Termites

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a straight-chain alkane (n-C21), plays a pivotal role in the chemical communication systems of certain termite species, most notably the Eastern subterranean termite, Reticulitermes flavipes. This cuticular hydrocarbon (CHC) functions as a key signaling molecule, primarily involved in the recognition of royal castes, thereby ensuring the stability and social cohesion of the colony. This technical guide provides a comprehensive overview of the biological functions of this compound, detailed experimental protocols for its study, and quantitative data on its caste-specific distribution.

Biological Role of this compound

This compound's primary established role in termites is as a royal-recognition pheromone .[1][2][3][4][5] It is a component of the complex blend of chemicals on the cuticle of reproductive individuals, allowing worker termites to identify and provide appropriate care to the queen and king.[1][3]

Royal Recognition and Colony Homeostasis

The presence of this compound on the body surface of royal termites, but not on workers, serves as a definitive chemical cue for royalty.[3][4] This recognition is critical for:

  • Maintaining Social Order: By recognizing the presence of a functional king and queen, workers are assured of the colony's reproductive stability.[1]

  • Directing Royal Care: The pheromone elicits specific behaviors from worker termites, including increased rates of grooming (allogrooming) and feeding (trophallaxis) directed towards the royals.

  • Regulating Reproduction: The presence of the royal pheromone can inhibit the development of new reproductive individuals (neotenics) from the worker caste, thus preventing reproductive conflict within the colony.

Behavioral Responses

Worker termites exhibit distinct and quantifiable behavioral responses upon encountering this compound. The two primary behaviors are:

  • Antennation: Increased touching of the royal individual with their antennae.[2]

  • Vibratory Shaking: A rapid side-to-side or longitudinal oscillation of the body.[2][4]

These behaviors are significantly amplified when this compound is presented in conjunction with other cuticular hydrocarbons from their nestmates, highlighting the importance of the overall colony odor as a chemical context for royal recognition.[1][2][5]

Quantitative Data on this compound Distribution

The distribution and abundance of this compound are highly specific to certain castes within a termite colony. The following tables summarize the available quantitative data from studies on Reticulitermes flavipes.

Table 1: Presence and Relative Abundance of this compound Across Castes in Reticulitermes flavipes

CastePresence of this compoundRelative Abundance/NotesCitations
Neotenic Queen PresentFound in the majority of individuals studied (e.g., 75% of females in one study). Considered a "royal-specific" hydrocarbon in this context.[2][6][7]
Neotenic King PresentFound in a significant proportion of individuals (e.g., 50% of males in one study).[6]
Primary Queen AbsentNot detected in primary reproductives, regardless of age or reproductive status.[1][6]
Primary King AbsentNot detected in primary reproductives.[1][6]
Worker AbsentNot found on worker termites; its absence is a key part of the recognition signal.[2][3][4][7]
Soldier Present (in some individuals)Found in some soldiers (e.g., 7 out of 10 analyzed in one study) in quantities similar to neotenics.[1]
Nymph AbsentNot detected in nymphs.[6]
Alate AbsentNot detected in alates (winged reproductives before they establish a new colony).[6]

Table 2: Worker Behavioral Responses to this compound

StimulusMean Shaking Events (per 5 min)Mean Antennation Duration (s)Citations
Live Neotenic Queen23.3 ± 2.60High (specific duration not quantified)[2]
Live Neotenic King41.5 ± 7.94High (specific duration not quantified)[2]
Live Worker5.8 ± 0.98Low (specific duration not quantified)[2]
Live Soldier4.1 ± 0.90Low (specific duration not quantified)[2]
Glass Dummy + this compoundSignificantly higher than controlSignificantly higher than control[5][8]
Glass Dummy + Worker ExtractLowLow[3][8]
Glass Dummy + this compound + Worker ExtractHighest response; significantly amplified compared to this compound alone.Highest response; significantly amplified compared to this compound alone.[1][2][5]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the role of this compound in termites.

Extraction and Analysis of Cuticular Hydrocarbons (CHCs)

This protocol outlines the steps for extracting CHCs from individual termites and analyzing them using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Termites from different castes

  • Hexane or Heptane (chromatography grade)

  • Glass vials (2 mL) with PTFE-lined caps

  • Internal standard (e.g., n-octacosane or n-nonadecane) of known concentration

  • Microsyringes

  • Nitrogen gas stream

  • GC-MS system with a non-polar capillary column (e.g., DB-5)

Procedure:

  • Sample Preparation: Euthanize individual termites by freezing.

  • Extraction: Submerge a single termite in a glass vial containing a precise volume of hexane (e.g., 50 µL) with a known amount of internal standard (e.g., 500 ng of n-nonadecane) for 10 minutes.[9]

  • Solvent Evaporation: Remove the termite from the vial. Concentrate the hexane extract to a smaller volume (e.g., 5 µL) under a gentle stream of nitrogen gas.[9]

  • GC-MS Analysis: Inject a portion of the concentrated extract (e.g., 2 µL) into the GC-MS.[9]

    • GC Conditions:

      • Injector: Splitless mode at 280-300°C.[9][10]

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-2.25 mL/min).[9][10]

      • Oven Temperature Program: Start at 40°C (hold for 2 min), then ramp up at 10°C/min to 350°C (hold for 4 min).[9]

      • Column: A 30 m x 0.25 mm x 0.25 µm DB-5 capillary column is commonly used.[9]

    • MS Conditions:

      • Ionization: Electron Impact (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 550.[9]

      • Temperatures: MS source at 230°C and quadrupole at 150°C.[9]

  • Data Analysis: Identify this compound and other CHCs based on their mass spectra and retention times compared to known standards. Quantify the amount of this compound relative to the internal standard.

Royal Recognition Bioassay Using Glass Dummies

This bioassay is designed to test the behavioral response of worker termites to this compound in a controlled setting.

Materials:

  • Worker termites (e.g., 30 per replicate) and soldiers (e.g., 2 per replicate).[8]

  • Petri dishes lined with moistened filter paper.

  • Glass dummies (e.g., small glass beads or sealed capillary tubes) of a similar size to a termite queen.

  • Synthetic this compound.

  • Hexane.

  • Worker CHC extract (prepared as in section 3.1 by pooling multiple workers).[8]

  • Video recording equipment.

Procedure:

  • Preparation of Test Arenas: Place 30 worker termites and 2 soldiers into each Petri dish and allow them to acclimate.

  • Treatment of Glass Dummies:

    • Control: Coat a glass dummy with a small volume of pure hexane and allow it to evaporate.

    • This compound Only: Dissolve a known amount of this compound in hexane and apply it to a glass dummy.

    • Worker Extract Only: Apply a known concentration of worker CHC extract to a glass dummy.[3]

    • This compound + Worker Extract: Apply a mixture of this compound and worker CHC extract to a glass dummy.[3][8]

  • Bioassay:

    • Introduce a single treated glass dummy into the center of each Petri dish.[8]

    • Record the behavior of the worker termites for a set period (e.g., 5 minutes).[8]

  • Data Analysis: Quantify the frequency and duration of specific behaviors, such as shaking and antennation, directed towards the glass dummy in each treatment group. Compare the results statistically (e.g., using ANOVA).[8][11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes and relationships described in this guide.

Royal_Recognition_Signaling_Pathway Royals Royal Caste (King & Queen) This compound This compound (n-C21) on Cuticle Royals->this compound Produces Recognition Royal Recognition This compound->Recognition ColonyOdor Colony Odor (Other CHCs) ColonyOdor->Recognition Worker Worker Termite Worker->ColonyOdor Carries Behavior Behavioral Response (Shaking, Antennation) Worker->Behavior Elicits Recognition->Worker Perceived by Behavior->Royals Directed towards Homeostasis Colony Homeostasis (Social Stability) Behavior->Homeostasis Maintains

Caption: Signaling pathway for royal recognition in termites mediated by this compound.

CHC_Analysis_Workflow Start Termite Sample (Individual Caste Member) Extraction Cuticular Hydrocarbon Extraction (Hexane Wash + Internal Standard) Start->Extraction Concentration Solvent Evaporation (Nitrogen Stream) Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS Separation Chromatographic Separation (GC) GCMS->Separation Detection Mass Spectrometry Detection (MS) GCMS->Detection Analysis Data Analysis (Identification & Quantification) Separation->Analysis Detection->Analysis End CHC Profile of Caste Analysis->End

Caption: Experimental workflow for the analysis of termite cuticular hydrocarbons.

Glass_Dummy_Bioassay_Logic Hypothesis Hypothesis: This compound is a royal recognition pheromone Treatments Experimental Treatments Hypothesis->Treatments Control Control (Hexane only) Treatments->Control This compound This compound Treatments->this compound WorkerExtract Worker Extract Treatments->WorkerExtract Combined This compound + Worker Extract Treatments->Combined Observation Observe Worker Behavior (Shaking, Antennation) Control->Observation This compound->Observation WorkerExtract->Observation Combined->Observation Conclusion Conclusion: This compound elicits royal recognition behaviors, effect is context-dependent Observation->Conclusion

Caption: Logical flow of the glass dummy bioassay for testing royal recognition.

Implications for Drug and Pest Control Development

A thorough understanding of the role of this compound opens up new avenues for termite control strategies. Disrupting this vital chemical communication channel could lead to:

  • Colony Instability: The inability of workers to recognize and care for the royals could lead to their neglect and death, ultimately causing the collapse of the colony.

  • Reproductive Chaos: Interference with the pheromonal suppression of new reproductives could lead to infighting and a breakdown of the colony's social structure.

  • Targeted Baits: Baits could be formulated with compounds that block the perception of this compound or mimic it to lure termites to a toxicant.

Further research into the biosynthesis of this compound in termites and the specific receptors involved in its detection could provide even more precise targets for novel and environmentally friendly pest management solutions.

References

Heneicosane CAS number and synonyms

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Heneicosane for Researchers and Drug Development Professionals

Introduction

This compound is a straight-chain saturated hydrocarbon with the chemical formula C21H44.[1][2] As a long-chain alkane, it is a white, waxy solid at room temperature.[2][3] this compound and its derivatives are of growing interest to the scientific community, particularly in the fields of pharmacology and drug development, due to their bioactive properties. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physical properties, synthesis protocols, and its emerging applications.

Chemical Identifiers and Synonyms

Accurate identification of chemical compounds is critical in research and development. The Chemical Abstracts Service (CAS) number for this compound is a universally recognized identifier.

IdentifierValue
CAS Number 629-94-7[1][2][3][4][5]
Molecular Formula C21H44[1][2][4][5]
IUPAC Name This compound[2][4]
Synonyms n-Heneicosane, Henicosan, ALKANE C21[1][3][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, formulation, and application in various experimental settings.

PropertyValue
Molecular Weight 296.57 g/mol [3][5]
Appearance White waxy solid[2][5]
Melting Point 39-41 °C[3][5]
Boiling Point 356.10 °C[2]
Solubility Insoluble in water[1][5]; Soluble in organic solvents like hexane, benzene, and chloroform[1][5]
Density 0.792 g/cm³[5]
Flash Point 113 °C (closed cup)[3]
Vapor Pressure <1 mmHg (at 20 °C)[3][5]

Synthesis of n-Heneicosane: An Experimental Protocol

A common and efficient method for the preparation of n-heneicosane involves a two-step process.[6] This process is advantageous due to its high yield (>95%) and purity (>99%).[6]

Step 1: Synthesis of 2-Heneicosanone
  • Reactants and Catalyst : To a 2-liter, two-necked round-bottom flask equipped with a water condenser, calcium chloride guard tube, and a mechanical stirrer, add 70 g of 2,4-pentanedione, 650 g of 1-bromooctadecane, 8 g of 18-crown-6 (as a catalyst), 140 g of anhydrous potassium carbonate, and 600 ml of absolute ethanol.[6]

  • Reaction Conditions : The mixture is stirred and refluxed at 90°C.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up : After the reaction is complete, the mixture is cooled to room temperature. The solid is filtered off, and the ethanol is removed from the filtrate by distillation. The resulting residue is then subjected to hydrolysis.

Step 2: Reduction of 2-Heneicosanone to n-Heneicosane
  • Reduction Reaction : The 2-heneicosanone obtained from Step 1 is reduced using hydrazine hydrate and potassium hydroxide in diethylene glycol.[6]

  • Extraction and Purification : The n-heneicosane is separated by extraction with dichloromethane, followed by evaporation of the solvent.[6]

  • Final Purification : The crude n-heneicosane is purified by distillation (Boiling Point 129°C at 0.05 mm Hg pressure) followed by recrystallization from acetone.[6] The final product has a melting point of 41-42°C.[6]

G Synthesis of n-Heneicosane cluster_0 Step 1: Synthesis of 2-Heneicosanone cluster_1 Step 2: Reduction A 2,4-Pentanedione + 1-Bromooctadecane B Reaction with K2CO3 and 18-crown-6 in Ethanol A->B C 2-Heneicosanone B->C D 2-Heneicosanone C->D Intermediate Product E Reduction with Hydrazine Hydrate and KOH in Diethylene Glycol D->E F n-Heneicosane E->F

Caption: A flowchart illustrating the two-step synthesis of n-heneicosane.

Applications in Research and Drug Development

This compound has been identified as a bioactive compound with several potential therapeutic applications.

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. It has demonstrated strong antibacterial effects against Streptococcus pneumoniae and antifungal activity against Aspergillus fumigatus.[7] This suggests its potential as a lead compound for the development of new antimicrobial agents.

  • Anti-inflammatory and Analgesic Effects : this compound has been reported to possess anti-inflammatory and antioxidant properties.[7] In animal models, n-alkanes including this compound have shown analgesic effects, possibly through the suppression of inflammation.[7]

  • Pheromonal Activity : this compound acts as a pheromone in some insect species, such as the queen and king termites (Reticulitermes flavipes) and certain mosquitoes of the genus Aedes.[2] This property can be exploited in pest management strategies.

  • Natural Occurrence : this compound is a naturally occurring compound found in various plants, including Periploca laevigata, Carthamus tinctorius (safflower), Rosa damascena, and Sambucus nigra.[2][4] This natural origin makes it a subject of interest in phytochemistry and ethnopharmacology.

  • Toxicology and Safety : In developmental toxicity studies in rats, this compound was found to be neither embryotoxic nor teratogenic at a dose of 1 g/kg.[8] The established no-observed-adverse-effect level (NOAEL) was greater than 500 mg/kg.[8]

Conclusion

This compound is a long-chain alkane with a growing profile of interesting biological activities. For researchers and professionals in drug development, it represents a potential source of new therapeutic agents, particularly in the areas of infectious and inflammatory diseases. Its well-defined synthesis and favorable preliminary safety data make it an attractive molecule for further investigation. The information provided in this guide serves as a foundational resource for those interested in exploring the scientific and therapeutic potential of this compound.

References

Methodological & Application

Application Note: Heneicosane as an Internal Standard for Quantitative GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of analytical chemistry, crucial for determining the precise concentration of volatile and semi-volatile compounds in a sample. However, the accuracy and precision of GC-MS can be affected by variations in sample preparation, injection volume, and instrument response. The internal standard (IS) method is a powerful technique used to correct for these variations, significantly improving the reliability of quantitative results.

An internal standard is a compound of known concentration that is added to all calibration standards and unknown samples before analysis. By comparing the detector response of the analyte to that of the internal standard, variations introduced during the analytical process can be effectively normalized.

Heneicosane (n-C21H44) is an excellent choice as an internal standard for the analysis of a wide range of organic compounds, particularly for non-polar to moderately polar analytes such as long-chain alkanes, fatty acid methyl esters (FAMEs), and other lipophilic molecules. Its desirable properties include:

  • Chemical Inertness: As a saturated hydrocarbon, this compound is chemically stable and unlikely to react with analytes or the sample matrix.

  • Elution Profile: It typically elutes in a region of the chromatogram that is free from interfering peaks from common sample matrices.

  • Commercial Availability: High-purity this compound is readily available.

  • Distinct Mass Spectrum: It produces a characteristic mass spectrum that is easily distinguishable.

This application note provides a detailed protocol for the use of this compound as an internal standard in quantitative GC-MS analysis.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented below, which are essential for its use as an internal standard.

PropertyValueReference
Chemical FormulaC₂₁H₄₄[1][2]
Molecular Weight296.57 g/mol [1][3]
CAS Number629-94-7[2][3]
Boiling Point356.5 °C at 760 mmHg[2]
Melting Point40-42 °C[2]
AppearanceWaxy solid[4]
SolubilityInsoluble in water; soluble in hydrocarbons.[4]

Experimental Protocols

Preparation of this compound Internal Standard (IS) Stock Solution

This protocol describes the preparation of a 1000 µg/mL stock solution of this compound.

Materials:

  • This compound (≥99% purity)

  • Hexane or Heptane (GC grade or equivalent)

  • 10 mL volumetric flask

  • Analytical balance

  • Spatula

  • Glass Pasteur pipette

Procedure:

  • Accurately weigh 10.0 mg of this compound using an analytical balance.

  • Quantitatively transfer the weighed this compound into a 10 mL volumetric flask.

  • Add approximately 5 mL of hexane (or heptane) to the flask and gently swirl to dissolve the solid.

  • Once dissolved, add more solvent to bring the volume to the 10 mL mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Label the flask clearly and store it at 4°C when not in use.

Preparation of Calibration Standards

This protocol outlines the creation of a five-point calibration curve. A series of standards containing a known, varying concentration of the analyte and a constant concentration of the internal standard are prepared.

Materials:

  • Analyte of interest (high purity)

  • This compound IS Stock Solution (1000 µg/mL)

  • Hexane or appropriate solvent

  • Volumetric flasks (e.g., 1 mL or 5 mL)

  • Micropipettes

Procedure:

  • Prepare a stock solution of your analyte (e.g., 1000 µg/mL) in the chosen solvent.

  • Label five 1 mL volumetric flasks as CAL-1 to CAL-5.

  • To each flask, add a constant volume of the this compound IS Stock Solution. For example, add 50 µL to each flask to achieve a final IS concentration of 50 µg/mL.

  • Add varying volumes of the analyte stock solution to the flasks to create a calibration range (e.g., 10, 25, 50, 100, and 200 µL).

  • Bring each flask to the final volume (1 mL) with the solvent.

  • The final concentrations are shown in the example table below.

Table of Example Calibration Standard Concentrations

Standard ID Analyte Conc. (µg/mL) IS Conc. (µg/mL)
CAL-1 10 50
CAL-2 25 50
CAL-3 50 50
CAL-4 100 50

| CAL-5 | 200 | 50 |

Sample Preparation

Procedure:

  • Prepare the sample extract using an appropriate method (e.g., liquid-liquid extraction, solid-phase extraction). The final extract should be in a solvent compatible with the GC-MS system.

  • Take a known volume of the sample extract (e.g., 950 µL) and transfer it to a GC vial.

  • Add the same constant volume of the this compound IS Stock Solution as used for the calibration standards (e.g., 50 µL) to the GC vial.

  • Cap the vial and vortex briefly to mix. The sample is now ready for analysis.

GC-MS Instrumentation and Analysis

The following table provides typical GC-MS parameters. These should be optimized for the specific analyte and instrument.

ParameterTypical Value
Gas Chromatograph
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.0 mL/min
Injection Volume1 µL
Injector Temperature280 °C
Injection ModeSplitless (or Split, depending on concentration)
Oven ProgramInitial: 80°C, hold 2 min; Ramp: 10°C/min to 300°C; Hold: 10 min
Mass Spectrometer
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeScan (e.g., m/z 40-550) or Selected Ion Monitoring (SIM)
Quantifier IonsAnalyte: Specific to compound; this compound: m/z 57, 71, 85

Data Analysis and Quantification

The concentration of the analyte in an unknown sample is determined using the calibration curve generated from the standards.

1. Calculate the Response Factor (RF): For each calibration standard, calculate the response factor using the following equation:

RF = (AreaAnalyte / Conc.Analyte) / (AreaIS / Conc.IS)

Alternatively, and more commonly, a calibration curve is constructed by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.[5]

2. Construct the Calibration Curve: Plot the Peak Area Ratio (AreaAnalyte / AreaIS) on the y-axis versus the Analyte Concentration (µg/mL) on the x-axis. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is generally considered a good fit.

3. Quantify the Analyte in Unknown Samples:

  • Inject the prepared unknown sample into the GC-MS.

  • Integrate the peaks for the analyte and the internal standard (this compound).

  • Calculate the Peak Area Ratio (AreaAnalyte / AreaIS) for the sample.

  • Use the regression equation from the calibration curve to calculate the concentration of the analyte in the sample:

    Conc.Analyte = (Sample Peak Area Ratio - c) / m

    where:

    • m is the slope of the calibration curve

    • c is the y-intercept of the calibration curve

Example Quantitative Data

The table below shows representative data from a five-point calibration.

Standard IDAnalyte Conc. (µg/mL)IS Conc. (µg/mL)Analyte AreaIS AreaPeak Area Ratio (Analyte/IS)
CAL-11050150,000755,0000.199
CAL-22550380,000760,0000.500
CAL-35050745,000750,0000.993
CAL-4100501,510,000758,0001.992
CAL-5200503,050,000761,0004.008

Analysis of an Unknown Sample

Sample ID Analyte Area IS Area Peak Area Ratio (Analyte/IS)

| Unknown 1 | 950,000 | 752,000 | 1.263 |

Using a linear regression from the calibration data (e.g., y = 0.02x - 0.001), the concentration of "Unknown 1" would be calculated as: Conc. = (1.263 - (-0.001)) / 0.02 = 63.2 µg/mL

Visualizations

GCMS_Workflow start_node start_node process_node process_node data_node data_node end_node end_node A Prepare Analyte and This compound (IS) Stock Solutions B Prepare Calibration Curve Standards (Varying Analyte, Constant IS) A->B D Spike Unknown Sample(s) with this compound (IS) A->D E Analyze All Samples and Standards by GC-MS B->E C Prepare Unknown Sample(s) C->D D->E F Integrate Peak Areas for Analyte and this compound E->F G Generate Calibration Curve (Area Ratio vs. Concentration) F->G H Calculate Analyte Concentration in Unknown Samples F->H G->H I Final Report H->I

Caption: Workflow for quantitative analysis using an internal standard.

Quantification_Logic input_node input_node calc_node calc_node output_node output_node A1 Analyte Peak Area (from Sample) B Calculate Peak Area Ratio (Analyte Area / IS Area) A1->B A2 IS Peak Area (from Sample) A2->B D Calculate Concentration Conc = (Ratio - c) / m B->D C Calibration Curve (y = mx + c) C->D E Final Analyte Concentration D->E

Caption: Logical flow of internal standard quantification.

References

Synthesis of High-Purity n-Heneicosane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of high-purity n-heneicosane. n-Heneicosane, a straight-chain saturated hydrocarbon with the chemical formula C₂₁H₄₄, finds applications in various fields, including as a phase change material for thermal energy storage, a component in lubricant formulations, and as an oviposition attractant pheromone for the dengue-transmitting mosquito, Aedes aegypti.[1][2] Its use in developing environmentally friendly mosquito control strategies highlights its importance in public health.[1][2] Furthermore, n-heneicosane serves as an analytical standard in chemistry.[1]

Applications in Research and Development

n-Heneicosane's well-defined physical properties, such as its melting point and latent heat of fusion, make it a subject of interest in materials science for thermal energy storage applications.[3][4][5][6][7] In the field of drug development, stable isotope-labeled n-heneicosane (n-heneicosane-d44) is utilized as a tracer in pharmacokinetic and metabolic studies.[8][9] Its anti-inflammatory, analgesic, and antipyretic properties are also under investigation, suggesting its potential as a lead compound for new therapeutic agents.[8]

Synthesis Methodologies

The synthesis of high-purity n-heneicosane can be achieved through various routes. A prevalent and efficient method involves a two-step process: the synthesis of an intermediate ketone followed by its reduction to the final alkane. This approach avoids the complexities and inefficiencies of fractional distillation from petroleum sources, which often yields mixtures of close-boiling hydrocarbons.[1]

One robust method involves the reaction of a β-diketone with a long-chain alkyl halide, followed by a Wolff-Kishner or similar reduction. A specific example is the reaction of 2,4-pentanedione with 1-bromooctadecane, catalyzed by 18-crown-6, to produce 2-heneicosanone. This intermediate is then reduced using hydrazine hydrate and a strong base to yield n-heneicosane.[1][2] This process is advantageous due to its high yield and the high purity of the final product.[1][2]

Another synthetic approach involves the reduction of a ketone intermediate using a hydride reagent. For instance, a tosylhydrazone derivative can be reduced using diisobutylaluminium hydride (DIBAL-H) to furnish the desired n-alkane.[10]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and physical properties of n-heneicosane.

ParameterValueReference
Molecular FormulaC₂₁H₄₄[11][12]
Molecular Weight296.57 g/mol [11][12]
Purity>99%[1]
Overall Yield>95%[1][2]
Melting Point41-42 °C[1][2][10]
Boiling Point129 °C at 0.05 mm Hg[1][2]

Table 1: Physicochemical and Synthesis Data for n-Heneicosane

Analytical TechniqueKey ObservationsReference
¹H NMRδ 0.88 (t, 6H, J=7.03 Hz), 1.25-1.39 (m, 38H)[10]
¹³C NMRδ 14.10, 21.64, 23.76, 29.07, 29.25, 29.46, 29.79, 30.04, 32.02[10]
Mass Spectrometry (EI-MS)m/z 296 [M+], 267, 113, 99, 85, 71, 57 (100), 43, 41[10]
Gas Chromatography (GC)Assay ≥99.5%

Table 2: Analytical Characterization Data for n-Heneicosane

Experimental Protocols

Protocol 1: Synthesis of n-Heneicosane via 2-Heneicosanone Intermediate

This protocol details a two-step synthesis of n-heneicosane with a high overall yield and purity.[1][2]

Step 1: Synthesis of 2-Heneicosanone

  • Apparatus Setup: Equip a 2 L two-necked round-bottom flask with a water condenser, a calcium chloride guard tube, and a mechanical stirrer.

  • Reagent Addition: To the flask, add 70 g of 2,4-pentanedione, 650 g of 1-bromooctadecane, 8 g of 18-crown-6, 140 g of anhydrous potassium carbonate, and 600 ml of absolute ethanol.

  • Reaction: Stir the mixture and reflux at 90°C. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture and filter to remove solid residues. The filtrate containing the product is then concentrated under reduced pressure to remove the solvent.

Step 2: Reduction of 2-Heneicosanone to n-Heneicosane

  • Reagent Addition: To the crude 2-heneicosanone obtained from the previous step, add 300 mL of hydrazine hydrate, 325 g of potassium hydroxide pellets, and 1500 mL of diethylene glycol.[10]

  • Reaction: Stir the mixture and reflux at 110°C for 6 hours.[2]

  • Distillation: Remove water and excess hydrazine by distillation, and slowly increase the temperature to 210°C for 11 hours.[2][10]

  • Work-up and Extraction: Cool the reaction mixture to room temperature and add 1500 ml of water. Extract the n-heneicosane with dichloromethane.

  • Purification: Evaporate the dichloromethane to isolate the crude n-heneicosane. Purify the crude product by distillation (boiling point 129°C at 0.05 mm Hg pressure) followed by recrystallization from acetone.[1][2] The final product is a white waxy solid.[1][2]

Protocol 2: Synthesis of n-Heneicosane via Reductive Deoxygenation of a Tosylhydrazone

This protocol offers an alternative method for the synthesis of n-heneicosane.[10]

Step 1: Formation of the Tosylhydrazone

  • Reagent Addition: To a solution of the starting ketone (2.25 mmol) in ethanol (18 mL), add a solution of (p-toluenesulfonyl)hydrazine (0.47 g, 2.5 mmol) in ethanol.

  • Reaction: Stir the mixture for 24 hours until the formation of the tosylhydrazone is complete, which can be monitored by TLC.

  • Isolation: Evaporate the reaction mixture to dryness under reduced pressure and wash the resulting crystalline product with pentane. The tosylhydrazone is used in the next step without further purification.

Step 2: Reduction of the Tosylhydrazone

  • Apparatus Setup: Conduct the reaction under a nitrogen atmosphere.

  • Reagent Addition: To the tosylhydrazone at 0°C, add 4.5 mL of anhydrous chloroform, followed by the dropwise addition of 5.2 mL of 1 M diisobutylaluminium hydride (DIBAL-H) in hexanes.

  • Reaction: Continue stirring for 30 minutes at 0°C.

  • Quenching and Extraction: Carefully quench the reaction by adding 2.5 mL of 3 N aqueous NaOH. Extract the product with pentane (4 x 40 mL).

  • Purification: Dry the combined organic layers over magnesium sulfate, remove the solvent by distillation, and purify the crude product by column chromatography (1% ethyl acetate in petroleum ether) to yield pure n-heneicosane as a colorless oil.[10]

Visualizations

Synthesis_Workflow_1 cluster_step1 Step 1: Synthesis of 2-Heneicosanone cluster_step2 Step 2: Reduction and Purification Reagents1 2,4-Pentanedione, 1-Bromooctadecane, 18-Crown-6, K₂CO₃, Ethanol Reaction1 Reflux at 90°C Reagents1->Reaction1 Workup1 Filtration & Concentration Reaction1->Workup1 Intermediate Crude 2-Heneicosanone Workup1->Intermediate Reagents2 Hydrazine Hydrate, KOH, Diethylene Glycol Intermediate->Reagents2 Reaction2 Reflux at 110°C, then 210°C Reagents2->Reaction2 Workup2 Extraction with Dichloromethane Reaction2->Workup2 Purification Distillation & Recrystallization Workup2->Purification Product High-Purity n-Heneicosane Purification->Product

Caption: Workflow for the synthesis of n-heneicosane via a 2-heneicosanone intermediate.

Synthesis_Workflow_2 cluster_step1 Step 1: Tosylhydrazone Formation cluster_step2 Step 2: Reduction and Purification Reagents1 Starting Ketone, (p-Toluenesulfonyl)hydrazine, Ethanol Reaction1 Stir for 24h Reagents1->Reaction1 Workup1 Evaporation & Washing Reaction1->Workup1 Intermediate Tosylhydrazone Workup1->Intermediate Reagents2 DIBAL-H, Chloroform Intermediate->Reagents2 Reaction2 Stir at 0°C Reagents2->Reaction2 Workup2 Quenching & Extraction Reaction2->Workup2 Purification Column Chromatography Workup2->Purification Product High-Purity n-Heneicosane Purification->Product

Caption: Workflow for the synthesis of n-heneicosane via reductive deoxygenation of a tosylhydrazone.

References

Application Notes & Protocols: Heneicosane Extraction from Insect Cuticles

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cuticular hydrocarbons (CHCs) are a critical component of the insect epicuticle, forming a waxy layer that primarily serves to prevent desiccation.[1] Beyond this physiological role, CHCs, including n-alkanes like heneicosane (C21), act as vital semiochemicals involved in species and colony recognition, mating, and other communication pathways.[2] this compound is one of the many hydrocarbons that can be part of an insect's specific chemical profile. The accurate extraction and analysis of these compounds are fundamental to research in chemical ecology, entomology, and pest management.

This document provides a detailed protocol for the extraction of this compound from insect cuticles using a standard solvent-washing technique. This method is widely adopted due to its efficiency in recovering external, surface-level hydrocarbons with minimal contamination from internal lipids.[3] The subsequent analysis is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), the gold standard for identifying and quantifying these compounds.[4][5]

Experimental Protocols

Protocol 1: Solvent Extraction of Cuticular Hydrocarbons

This protocol details the most common method for extracting CHCs, including this compound, from the cuticle of whole insects using a non-polar solvent.

1. Materials and Reagents:

  • Insects (freshly euthanized by freezing or another appropriate method)

  • n-Hexane (High Purity or GC Grade)[6]

  • Glass vials with PTFE-lined caps (e.g., 2 mL or 4 mL)[2]

  • Micropipettes

  • Vortex mixer[2]

  • Forceps

  • Internal Standard (e.g., n-eicosane or n-docosane dissolved in hexane at a known concentration)

  • Nitrogen gas stream evaporator (optional)

  • GC vials with micro-inserts[4]

2. Sample Preparation:

  • Select insects of the desired species, age, and sex. Ensure samples are handled carefully with clean forceps to avoid contamination.

  • If not proceeding immediately, store insects at -20°C or lower.

  • Before extraction, allow frozen insects to reach room temperature. Record the number and total weight of the insects if quantitative analysis per individual or biomass is required.

3. Extraction Procedure:

  • Place a predetermined number of whole insects (e.g., 1 to 15, depending on size) into a clean glass vial.[2]

  • Add a precise volume of n-hexane to the vial, ensuring the insects are fully submerged. A typical volume is between 350 µL and 500 µL.[2][4]

  • Allow the insects to soak in the solvent for a specific duration. A 10-minute extraction is often sufficient to remove surface hydrocarbons without extracting significant amounts of internal lipids.[4] Some studies may explore varying extraction times from 1 to 24 hours to assess efficiency.[2]

  • At the end of the extraction period, agitate the vial gently using a vortex mixer for approximately 1 minute to ensure thorough washing of the cuticle.[2]

  • Using clean forceps, carefully remove the insects from the vial, allowing any excess solvent to drip back into the vial.

  • The resulting hexane solution now contains the extracted cuticular hydrocarbons.

4. Sample Concentration and Preparation for Analysis:

  • To the extract, add a known amount of an internal standard. This is crucial for accurate quantification of this compound.

  • (Optional) To concentrate the sample, the solvent can be evaporated under a gentle stream of nitrogen gas until near dryness.[4] Be cautious, as volatile compounds can be lost.

  • Reconstitute the dried extract in a smaller, precise volume of hexane (e.g., 50-100 µL) to achieve a higher concentration for analysis.[7]

  • Transfer the final extract into a GC vial, using a micro-insert to ensure proper injection into the GC-MS system.[4]

  • The sample is now ready for GC-MS analysis.

Data Presentation

The efficiency and outcome of cuticular hydrocarbon extraction depend on several key parameters. The table below summarizes typical quantitative data and conditions cited in various studies.

ParameterValueInsect Example(s)Source(s)
Solvent n-Hexane, PentaneGeneral (ants, flies, beetles)[2][4][7]
Solvent Volume 350 - 500 µLDrosophila suzukii (15 flies)[2][4]
Extraction Time 10 minutes (typical)General[4]
1, 3, 6, 12, 24 hoursDrosophila suzukii[2]
Temperature Room Temperature (~24°C)Drosophila suzukii[2]
Agitation Vortex for 1 minuteDrosophila suzukii[2]
Sample Size 15 fliesDrosophila suzukii[2]
Post-processing Evaporation to dryness & reconstitutionGeneral[4][7]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the extraction and analysis of this compound from insect cuticles.

Heneicosane_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis_prep Analysis Preparation cluster_analysis Analysis A Insect Collection & Euthanasia B Sample Selection (Species, Sex, Age) A->B C Place Insects in Glass Vial B->C D Add n-Hexane (e.g., 500 µL) C->D E Soak for 10 min at Room Temp D->E F Vortex for 1 min E->F G Remove Insects F->G H Add Internal Standard G->H I Concentrate Sample (Nitrogen Stream) H->I J Reconstitute in Known Volume I->J K Transfer to GC Vial J->K L GC-MS Analysis K->L M Data Processing: Identification & Quantification L->M

Caption: Workflow for this compound Extraction and Analysis.

References

Application of Heneicosane in Petrochemical Analysis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heneicosane (n-C21), a long-chain saturated hydrocarbon, is a naturally occurring component of crude oil and various petroleum products. Its consistent presence and distinct chromatographic behavior make it a valuable compound in the field of petrochemical analysis. This document provides detailed application notes and experimental protocols for the utilization of this compound in the qualitative and quantitative analysis of petrochemical samples, primarily through gas chromatography (GC). These methodologies are essential for crude oil characterization, environmental monitoring, and quality control of refined products.

This compound is frequently used as a component in n-alkane standard mixtures for the calibration of gas chromatographs.[1] Its applications extend to crude oil fingerprinting, determination of the Carbon Preference Index (CPI) to assess oil maturity, and as a reference marker in biomarker analysis.[2][3][4]

Key Applications of this compound

  • Quantitative Analysis of Total Petroleum Hydrocarbons (TPH): this compound is included in the C8-C40 n-alkane range used for the quantification of TPH in environmental and petrochemical samples.[5] By establishing a calibration curve with a standard mixture containing this compound, the concentration of hydrocarbons within this range can be accurately determined using GC with Flame Ionization Detection (GC-FID).

  • Crude Oil Characterization and Fingerprinting: The distribution of n-alkanes, including this compound, provides a unique "fingerprint" for a crude oil sample. This is crucial for oil-source rock correlation, identifying oil spills, and monitoring the weathering of oil in the environment.[6][7]

  • Determination of Carbon Preference Index (CPI): The CPI is a geochemical parameter used to assess the thermal maturity of crude oil. It is calculated from the relative abundance of odd-carbon-numbered n-alkanes to even-carbon-numbered n-alkanes in a specific range. This compound (C21), being an odd-numbered n-alkane, is a key component in this calculation.[2][3][8] A CPI value close to 1.0 generally indicates a mature crude oil.[2]

  • Reference Compound in Biomarker Analysis: In the GC-MS analysis of more complex biomarkers such as hopanes and steranes, the elution times of n-alkanes like this compound serve as retention index markers, aiding in the identification of these target compounds.[6]

Experimental Protocols

Protocol 1: Quantitative Analysis of n-Alkanes (including this compound) in Crude Oil by GC-FID

This protocol outlines the procedure for the quantitative determination of this compound and other n-alkanes in a crude oil sample using gas chromatography with a flame ionization detector.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the crude oil sample into a 10 mL volumetric flask.

  • Dissolve the sample in n-hexane and make up to the mark.

  • If necessary, perform a clean-up step using a silica gel column to separate the aliphatic fraction from asphaltenes and other polar compounds. Elute the aliphatic fraction with n-hexane.

  • Add a known concentration of an internal standard (e.g., deuterated alkane or a compound not present in the sample) to the final extract before GC analysis.

2. Calibration Standards:

  • Prepare a stock solution containing a certified reference mixture of n-alkanes, including this compound, at a concentration of 1000 µg/mL in n-hexane.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Add the same concentration of the internal standard to each calibration standard.

3. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injection Volume: 1 µL.

  • Injector Temperature: 290 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp 1: Increase to 320 °C at a rate of 10 °C/min.

    • Hold at 320 °C for 10 minutes.

  • Detector Temperature: 325 °C.

  • FID Gas Flows: Hydrogen: 30 mL/min, Air: 400 mL/min, Makeup (Helium): 25 mL/min.

4. Data Analysis:

  • Identify the peaks corresponding to this compound and other n-alkanes in the chromatograms based on their retention times compared to the calibration standards.

  • Calculate the response factor (RF) for each n-alkane relative to the internal standard using the calibration standards.

  • Quantify the concentration of this compound and other n-alkanes in the sample using the calculated response factors and the peak areas from the sample chromatogram.

Data Presentation

Table 1: Typical GC-FID Retention Times for Selected n-Alkanes

n-AlkaneCarbon NumberRetention Time (minutes)
n-HexadecaneC1616.5
n-HeptadecaneC1717.8
Pristanei-C1918.9
n-OctadecaneC1819.0
Phytanei-C2020.1
n-NonadecaneC1920.2
n-EicosaneC2021.3
n-Heneicosane C21 22.4
n-DocosaneC2223.5
n-TricosaneC2324.5
n-TetracosaneC2425.5
n-PentacosaneC2526.5

Note: Retention times are approximate and may vary depending on the specific GC system and conditions.

Table 2: Example Quantitative Data for a Light Crude Oil Sample

n-AlkaneConcentration (µg/g of crude oil)
n-Heptadecane (C17)1250
Pristane1100
n-Octadecane (C18)1300
Phytane950
n-Nonadecane (C19)1150
n-Eicosane (C20)1050
n-Heneicosane (C21) 980
n-Docosane (C22)920
n-Tricosane (C23)870

Table 3: Calculation of Carbon Preference Index (CPI)

The CPI is calculated using the following formula for a specific range of n-alkanes:

CPI = 0.5 * [ (Σ odd n-alkanes) / (Σ even n-alkanes in range 1) + (Σ odd n-alkanes) / (Σ even n-alkanes in range 2) ]

For the C17 to C23 range, using the data from Table 2:

  • Σ odd n-alkanes (C17, C19, C21, C23) = 1250 + 1150 + 980 + 870 = 4250

  • Σ even n-alkanes (C18, C20, C22) = 1300 + 1050 + 920 = 3270

ParameterValue
Sum of Odd n-Alkanes (C17-C23)4250
Sum of Even n-Alkanes (C18-C22)3270
Carbon Preference Index (CPI) ~1.30

A CPI of ~1.30 suggests a relatively mature crude oil with some contribution from terrestrial organic matter.

Visualization of Workflows and Relationships

Petrochemical_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC-FID Analysis cluster_data_analysis Data Analysis cluster_results Results CrudeOil Crude Oil Sample Dilution Dilution in Solvent (e.g., n-hexane) CrudeOil->Dilution Cleanup Optional: Silica Gel Column Cleanup Dilution->Cleanup InternalStd Addition of Internal Standard Cleanup->InternalStd GC_FID Gas Chromatography- Flame Ionization Detection InternalStd->GC_FID Chromatogram Generation of Chromatogram GC_FID->Chromatogram PeakID Peak Identification (Retention Time) Chromatogram->PeakID Quantification Quantification (Peak Area vs. Standards) PeakID->Quantification CPI_Calc Calculation of CPI Quantification->CPI_Calc Alkane_Conc n-Alkane Concentrations (including this compound) Quantification->Alkane_Conc Oil_Fingerprint Crude Oil Fingerprint Quantification->Oil_Fingerprint Maturity Maturity Assessment (CPI) CPI_Calc->Maturity

Caption: Workflow for the analysis of n-alkanes in crude oil.

CPI_Calculation_Logic cluster_input Input Data cluster_calculation Calculation Steps cluster_output Output Odd_Alkanes Concentrations of Odd n-Alkanes (e.g., C17, C19, C21, C23) Sum_Odd Sum of Odd n-Alkane Concentrations Odd_Alkanes->Sum_Odd Even_Alkanes Concentrations of Even n-Alkanes (e.g., C18, C20, C22) Sum_Even Sum of Even n-Alkane Concentrations Even_Alkanes->Sum_Even Ratio Calculate Ratio: (Σ Odd) / (Σ Even) Sum_Odd->Ratio Sum_Even->Ratio CPI Carbon Preference Index (CPI) Ratio->CPI

Caption: Logical relationship for calculating the Carbon Preference Index.

References

Application Notes and Protocols: Heneicosane as a Putative Biomarker for Dietary Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dietary assessment is a critical component of nutritional research and drug development, providing insights into the complex relationship between food intake, health, and disease. Traditional methods of dietary assessment, such as food frequency questionnaires and 24-hour recalls, are often subject to recall bias and inaccuracies. Therefore, there is a growing need for objective biomarkers of food intake. Heneicosane (C21H44), a saturated long-chain hydrocarbon, has been identified in various food sources, suggesting its potential as a biomarker for the consumption of specific foods. This document provides a comprehensive overview of the current state of knowledge and outlines protocols for the investigation of this compound as a dietary biomarker.

While research into this compound as a specific dietary biomarker in humans is still emerging, the principles of long-chain hydrocarbon analysis and metabolism provide a framework for its investigation. This compound is a straight-chain alkane found in the natural waxes of some plants. Its presence has been detected in foods such as sunflowers, kohlrabi, and bell peppers.[1]

Principle of this compound as a Dietary Biomarker

The fundamental principle behind using this compound as a dietary biomarker is that its presence and concentration in biological samples, such as plasma and adipose tissue, may correlate with the intake of foods containing this compound. As a non-endogenously produced hydrocarbon, its detection in the body is likely of exogenous origin, primarily from diet. Long-chain alkanes are absorbed in the gut, transported in lipoproteins, and can be stored in adipose tissue, providing a potential window into dietary history.

Data Presentation

Currently, there is a notable lack of quantitative data from controlled human dietary intervention studies specifically measuring this compound levels in plasma or adipose tissue in response to the consumption of this compound-containing foods. The table below is presented as a template for organizing future research findings.

Table 1: Hypothetical Quantitative Data from a Controlled Dietary Intervention Study

Biological MatrixDietary Intervention GroupBaseline this compound Concentration (ng/g lipid)Post-Intervention this compound Concentration (ng/g lipid)Fold Change
PlasmaHigh this compound DietData Not AvailableData Not AvailableData Not Available
Control DietData Not AvailableData Not AvailableData Not Available
Adipose TissueHigh this compound DietData Not AvailableData Not AvailableData Not Available
Control DietData Not AvailableData Not AvailableData Not Available

Note: This table is for illustrative purposes only. Further research is required to populate it with experimental data.

Experimental Protocols

The following protocols are generalized based on methods for analyzing long-chain hydrocarbons in biological matrices and will require specific validation for this compound.

Protocol 1: Extraction of this compound from Human Plasma

Objective: To extract this compound from human plasma for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Human plasma collected in EDTA-containing tubes

  • Internal standard (e.g., deuterated this compound or another long-chain alkane not expected in the sample)

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Sodium sulfate (anhydrous)

  • Centrifuge tubes (glass, solvent-rinsed)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • GC vials with inserts

Procedure:

  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 1 mL of plasma in a glass centrifuge tube, add a known amount of the internal standard solution.

  • Protein Precipitation and Lipid Extraction:

    • Add 2 mL of isopropanol to the plasma sample.

    • Vortex for 30 seconds to precipitate proteins.

    • Add 5 mL of hexane and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the tubes at 3000 x g for 10 minutes to separate the layers.

  • Collection of Organic Layer: Carefully transfer the upper hexane layer to a clean glass tube.

  • Re-extraction: Repeat the extraction of the remaining aqueous layer with another 5 mL of hexane. Combine the hexane extracts.

  • Drying: Pass the combined hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Solvent Evaporation: Evaporate the solvent to near dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume of hexane (e.g., 100 µL) and transfer to a GC vial with an insert for analysis.

Protocol 2: Extraction of this compound from Human Adipose Tissue

Objective: To extract this compound from human adipose tissue for GC-MS analysis.

Materials:

  • Human adipose tissue biopsy

  • Internal standard

  • Hexane (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Homogenizer

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Anhydrous sodium sulfate

  • Other materials as listed in Protocol 1

Procedure:

  • Sample Preparation: Accurately weigh approximately 100-200 mg of adipose tissue.

  • Internal Standard Spiking: Add a known amount of the internal standard to the tissue sample.

  • Homogenization and Extraction:

    • Add 5 mL of a hexane:dichloromethane (2:1, v/v) mixture to the tissue.

    • Homogenize the tissue until fully dispersed.

    • Vortex for 2 minutes and allow to stand for 1 hour.

  • Centrifugation: Centrifuge at 3000 x g for 10 minutes.

  • Collection of Supernatant: Transfer the supernatant (organic extract) to a clean tube.

  • Re-extraction: Repeat the extraction of the tissue pellet with another 5 mL of the solvent mixture. Combine the supernatants.

  • Lipid Removal (Cleanup):

    • Condition a C18 SPE cartridge with hexane.

    • Load the combined extract onto the SPE cartridge.

    • Elute the this compound-containing fraction with hexane. This step helps to remove more polar lipids that can interfere with GC-MS analysis.

  • Drying and Reconstitution: Follow steps 7-9 from Protocol 1.

Protocol 3: Quantification of this compound by GC-MS

Objective: To quantify the concentration of this compound in the prepared extracts.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Mass Spectrometer: Capable of electron ionization (EI) and selected ion monitoring (SIM).

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/minute to 300°C

    • Hold: 10 minutes at 300°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Energy: 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 57, 71, 85, 296) and the internal standard.

Procedure:

  • Calibration Curve: Prepare a series of calibration standards of this compound in hexane, each containing the same concentration of the internal standard as the samples.

  • Sample Injection: Inject 1 µL of the reconstituted sample extract and the calibration standards into the GC-MS.

  • Data Analysis:

    • Identify the peaks for this compound and the internal standard based on their retention times and characteristic ions.

    • Integrate the peak areas.

    • Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis BiologicalSample Biological Sample (Plasma or Adipose Tissue) Spiking Spike with Internal Standard BiologicalSample->Spiking Extraction Solvent Extraction Spiking->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Reconstitution Reconstitution in known volume Concentration->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection PeakIntegration Peak Integration Detection->PeakIntegration Calibration Calibration Curve Construction PeakIntegration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: Experimental workflow for this compound analysis.

G Diet Dietary Intake of This compound-Containing Foods Absorption Gastrointestinal Absorption Diet->Absorption Transport Lipoprotein Transport (Chylomicrons, VLDL) Absorption->Transport Distribution Distribution to Tissues Transport->Distribution Adipose Storage in Adipose Tissue Distribution->Adipose Metabolism Potential Metabolism (e.g., Hydroxylation, Oxidation) Distribution->Metabolism Excretion Excretion Metabolism->Excretion

Caption: Putative metabolic pathway of dietary this compound.

Discussion and Future Directions

The use of this compound as a dietary biomarker is a promising area of research that requires further investigation. The primary challenge is the lack of human studies to validate the link between dietary intake and biological concentrations. Future research should focus on:

  • Quantitative Analysis of Food Sources: A comprehensive database of this compound content in a wide variety of foods is needed to accurately estimate dietary intake.

  • Controlled Intervention Studies: Human clinical trials with controlled diets are essential to establish a clear dose-response relationship between this compound intake and its levels in plasma and adipose tissue.[1][2]

  • Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion of this compound in humans is crucial for interpreting biomarker data. The metabolic fate of long-chain alkanes in mammals is not fully elucidated but may involve initial hydroxylation followed by oxidation.

  • Method Validation: The analytical methods for this compound quantification in human biological matrices need to be rigorously validated for accuracy, precision, sensitivity, and specificity.

References

Application Notes and Protocols: Deuterium-Labeled Heneicosane for Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium-labeled compounds are powerful tools in metabolic research and drug development, enabling the tracing of metabolic pathways and the quantification of endogenous molecules.[1][2] Deuterium (²H), a stable isotope of hydrogen, can be incorporated into molecules of interest, creating tracers that are chemically similar to their unlabeled counterparts but distinguishable by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[3] This allows for the investigation of absorption, distribution, metabolism, and excretion (ADME) of the labeled compound and its metabolic products.[4]

Heneicosane (C21H44) is a long-chain, odd-numbered alkane. The use of odd-chain alkanes as tracers is particularly advantageous in lipid metabolism studies. As mammals primarily synthesize even-chain fatty acids, the administration of an odd-chain alkane like this compound allows for the tracing of its metabolic fate with minimal background interference. This application note details the potential uses of deuterium-labeled this compound (e.g., this compound-d44) as a tracer and provides comprehensive protocols for its application in in vivo studies. While direct studies utilizing deuterium-labeled this compound are not extensively documented, the following protocols are based on established methodologies for other long-chain alkanes and fatty acids and can be adapted for this compound.

Potential Applications

Deuterium-labeled this compound can serve as a valuable tracer in several areas of research:

  • Lipid Metabolism and Fatty Acid Oxidation: To investigate the pathways of long-chain alkane absorption, transport, and catabolism. The odd-numbered carbon chain of this compound makes it a unique probe for studying the downstream metabolic pathways of propionyl-CoA, which is a product of odd-chain fatty acid oxidation.

  • Drug Metabolism and Pharmacokinetics (DMPK): As a stable, non-radioactive tracer to study the influence of co-administered drugs on lipid metabolism.[4]

  • Nutritional Science: To understand the contribution of dietary long-chain alkanes to the body's lipid pool.

  • Environmental Toxin Exposure: To model the metabolic fate of environmentally relevant long-chain hydrocarbons.

Product Specifications (Example)

For tracer studies, it is crucial to use a deuterium-labeled compound with high isotopic purity to ensure accurate quantification and minimize interference from unlabeled species.

ParameterSpecificationReference
Compound Name This compound-d44[5]
Chemical Formula C₂₁D₄₄
Molecular Weight 340.8 g/mol
Isotopic Purity ≥ 98 atom % D
Chemical Purity ≥ 98%

Experimental Protocols

The following are generalized protocols for an in vivo tracer study in a rodent model using deuterium-labeled this compound.

Protocol 1: In Vivo Administration and Sample Collection

This protocol outlines the oral administration of deuterium-labeled this compound to rats and the subsequent collection of biological samples.

Materials:

  • Deuterium-labeled this compound (e.g., this compound-d44)

  • Vehicle for administration (e.g., corn oil, olive oil)

  • Oral gavage needles

  • Metabolic cages for urine and feces collection

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • -80°C freezer

Procedure:

  • Animal Acclimation: Acclimate male Sprague-Dawley rats (8-10 weeks old) to individual metabolic cages for at least 3 days prior to the study. Provide ad libitum access to a standard chow diet and water.

  • Tracer Preparation: Prepare a dosing solution of deuterium-labeled this compound in the chosen vehicle. The concentration should be determined based on the target dose. For example, to achieve a dose of 10 mg/kg, a 5 mg/mL solution can be prepared.

  • Dosing: Administer the deuterated this compound solution to the rats via oral gavage. A typical dose for a lipid tracer study can range from 5 to 50 mg/kg body weight.

  • Sample Collection:

    • Blood: Collect blood samples (approximately 200 µL) from the tail vein at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose). Collect the blood into EDTA-coated tubes.

    • Urine and Feces: Collect urine and feces separately using metabolic cages at 24-hour intervals for the duration of the study (e.g., 72 hours).

    • Tissue: At the end of the study (e.g., 72 hours), euthanize the animals under anesthesia and collect tissues of interest (e.g., liver, adipose tissue, muscle, brain).

  • Sample Processing and Storage:

    • Plasma: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma. Transfer the plasma to clean tubes and store at -80°C.

    • Urine and Feces: Record the total volume of urine and weight of feces for each collection period. Homogenize the feces. Store both urine and fecal homogenates at -80°C.

    • Tissues: Rinse the collected tissues with ice-cold saline, blot dry, weigh, and flash-freeze in liquid nitrogen. Store at -80°C until analysis.

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experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_collection Sample Collection cluster_processing Processing & Storage acclimation Animal Acclimation dosing Oral Gavage Dosing acclimation->dosing tracer_prep Tracer Solution Preparation tracer_prep->dosing blood Blood Collection (Time Points) dosing->blood urine_feces Urine & Feces Collection dosing->urine_feces tissue Tissue Collection (Terminal) dosing->tissue plasma_sep Plasma Separation blood->plasma_sep sample_storage Store Samples at -80°C urine_feces->sample_storage tissue->sample_storage plasma_sep->sample_storage Analysis Analysis sample_storage->Analysis

Caption: In vivo experimental workflow for a tracer study using deuterium-labeled this compound.

Protocol 2: Extraction and Analysis of Deuterium-Labeled this compound and its Metabolites by GC-MS

This protocol describes the extraction of lipids from plasma and tissue samples and their subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Chloroform

  • Methanol

  • Hexane

  • Sodium sulfate (anhydrous)

  • Internal standard (e.g., deuterated odd-chain fatty acid not expected to be a metabolite)

  • Nitrogen gas evaporator

  • GC-MS system with a suitable column (e.g., DB-5ms)

Procedure:

  • Lipid Extraction (Folch Method):

    • To a 100 µL plasma sample or ~50 mg of homogenized tissue, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

    • Add the internal standard.

    • Vortex thoroughly for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex again.

    • Centrifuge at 1500 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the organic phase under a gentle stream of nitrogen gas.

  • Sample Derivatization (if analyzing fatty acid metabolites):

    • For the analysis of fatty acid metabolites, the extracted lipids may need to be hydrolyzed and derivatized (e.g., to fatty acid methyl esters - FAMEs) prior to GC-MS analysis. This typically involves saponification with methanolic KOH followed by methylation with BF₃-methanol.

  • GC-MS Analysis:

    • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of hexane).

    • Inject 1 µL of the sample into the GC-MS.

    • Use a temperature program suitable for the elution of long-chain alkanes and their metabolites. An example program is: initial temperature of 60°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 10 minutes.

    • The mass spectrometer can be operated in either full scan mode to identify potential metabolites or in selected ion monitoring (SIM) mode for quantitative analysis of the parent compound and known metabolites.

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analysis_workflow cluster_extraction Lipid Extraction cluster_prep_for_gcms Sample Preparation for GC-MS cluster_analysis GC-MS Analysis cluster_data Data Processing sample_prep Sample Homogenization folch Folch Extraction (Chloroform:Methanol) sample_prep->folch phase_sep Phase Separation folch->phase_sep drying Dry Extract (Nitrogen Stream) phase_sep->drying derivatization Derivatization (optional) (for fatty acid metabolites) drying->derivatization reconstitution Reconstitute in Hexane derivatization->reconstitution injection Inject into GC-MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (Scan or SIM mode) separation->detection peak_integration Peak Integration detection->peak_integration metabolite_id Metabolite Identification detection->metabolite_id quantification Quantification using Internal Standard peak_integration->quantification

Caption: Workflow for the extraction and GC-MS analysis of deuterium-labeled this compound.

Data Presentation

The quantitative data obtained from the GC-MS analysis can be summarized in tables for clear comparison.

Table 1: Example Pharmacokinetic Parameters of Deuterium-Labeled this compound in Rat Plasma

ParameterValue (Mean ± SD)
Dose (mg/kg) 10
Cmax (ng/mL) 150 ± 25
Tmax (hr) 4 ± 1
AUC₀₋₂₄ (ng*hr/mL) 1200 ± 200
Half-life (t₁/₂) (hr) 8 ± 2

Table 2: Example Tissue Distribution of Deuterium-Labeled this compound 24 hours Post-Dose

TissueConcentration (ng/g tissue)
Liver 500 ± 75
Adipose Tissue 1200 ± 150
Muscle 80 ± 15
Brain < 10

Signaling Pathway (Hypothetical)

The metabolic fate of this compound is expected to follow the pathways of long-chain fatty acid oxidation. After absorption, it can be hydroxylated and then undergo β-oxidation, producing acetyl-CoA and a terminal propionyl-CoA molecule due to its odd-numbered carbon chain. The propionyl-CoA can then enter the tricarboxylic acid (TCA) cycle via succinyl-CoA.

dot

metabolic_pathway cluster_absorption Absorption & Distribution cluster_metabolism Metabolism cluster_tca TCA Cycle Oral Administration Oral Administration Intestinal Absorption Intestinal Absorption Oral Administration->Intestinal Absorption This compound-d44 This compound-d44 Intestinal Absorption->this compound-d44 Tissue Distribution Tissue Distribution This compound-d44->Tissue Distribution Hydroxylation Hydroxylation This compound-d44->Hydroxylation β-Oxidation β-Oxidation Hydroxylation->β-Oxidation Acetyl-CoA-d(n) Acetyl-CoA-d(n) β-Oxidation->Acetyl-CoA-d(n) Propionyl-CoA-d(m) Propionyl-CoA-d(m) β-Oxidation->Propionyl-CoA-d(m) TCA Cycle TCA Cycle Acetyl-CoA-d(n)->TCA Cycle Succinyl-CoA Succinyl-CoA Propionyl-CoA-d(m)->Succinyl-CoA Succinyl-CoA->TCA Cycle

References

Troubleshooting & Optimization

Improving resolution of Heneicosane in gas chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Gas Chromatography

Welcome to the technical support center for gas chromatography analysis. This guide provides detailed troubleshooting information and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution of heneicosane (C21) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is peak resolution in gas chromatography?

A1: Peak resolution is a measure of the degree of separation between two adjacent peaks in a chromatogram. It is a critical parameter that quantifies how well two compounds are separated. A higher resolution value indicates a better separation, with less overlap between the peaks, which is essential for accurate identification and quantification.[1]

Q2: What are the primary factors that control the chromatographic resolution of this compound?

A2: The resolution is primarily controlled by three factors described in the resolution equation: efficiency (N), selectivity (α), and retention factor (k).[1][2][3]

  • Efficiency (N): This relates to the narrowness of the peaks (peak broadening). It is influenced by the column's length, internal diameter, and the carrier gas velocity.[2][4]

  • Selectivity (α): This is the ability of the GC system to distinguish between two compounds based on their chemical properties. It is mainly affected by the stationary phase chemistry and the column temperature.[1][5]

  • Retention Factor (k): This describes how long a compound is retained on the column. It is primarily influenced by temperature and the stationary phase film thickness.[6][7]

Q3: My this compound peak is broad. What are the most common causes?

A3: Broad peaks, especially for later-eluting compounds like this compound, can be caused by several factors:

  • Sub-optimal Carrier Gas Flow Rate: The flow rate may be too low, leading to increased diffusion within the column (longitudinal diffusion).[4]

  • Poor Sample Injection: Injecting too large a sample volume or using an injection solvent that is too strong can cause initial band broadening.[8]

  • Column Contamination or Degradation: Accumulation of non-volatile residues at the column inlet can lead to peak broadening and tailing.[5][9][10]

  • System Dead Volume: Poorly fitted connections or extra tubing between the column and detector can cause the analyte band to spread out after separation.[9][11]

  • Incorrect Temperature Program: A ramp rate that is too slow can lead to excessive peak broadening for high-boiling point compounds.[2]

Q4: I am observing co-elution between this compound and a nearby peak. How can I improve their separation?

A4: To resolve co-eluting peaks, you need to improve the system's resolution. This can be achieved by:

  • Optimizing the Temperature Program: Lowering the initial temperature or reducing the ramp rate can increase the separation between peaks.[12][13]

  • Increasing Column Efficiency: Use a longer column or a column with a smaller internal diameter. Doubling the column length can increase resolution by approximately 40%.[3][14]

  • Changing the Carrier Gas Flow Rate: Adjusting the linear velocity of the carrier gas to its optimal value will minimize peak broadening and improve resolution.[15]

  • Selecting the Right Stationary Phase: Since this compound is a non-polar n-alkane, a non-polar stationary phase (like a DB-1 or DB-5MS type) is the correct choice based on the "likes dissolves like" principle.[16][17][18] If the co-eluting peak has a different polarity, ensuring you are using a standard non-polar phase is critical.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter when analyzing this compound.

Issue 1: Poor Resolution and Peak Broadening

Question: My this compound peak is excessively broad, leading to poor resolution from neighboring peaks. What steps should I take to diagnose and fix this?

Answer: A systematic approach is essential for troubleshooting broad peaks. The following workflow can help isolate the cause.

G start Poor Resolution / Broad this compound Peak q1 Are all peaks broad or just late-eluting ones? start->q1 a1_later Broadening affects later peaks (like C21) q1->a1_later Later Peaks a1_all All peaks are broad q1->a1_all All Peaks sol_temp 1. Optimize Temperature Program - Decrease initial temperature. - Reduce ramp rate (e.g., 5-10°C/min). - Ensure final temp is high enough. a1_later->sol_temp sol_inject 1. Check Injection Technique - Reduce injection volume. - Ensure fast injection. - Check for septum leaks. a1_all->sol_inject sol_flow 2. Optimize Carrier Gas Flow - Check linear velocity. - Adjust to optimal range for carrier gas (e.g., 30-40 cm/s for Helium). sol_temp->sol_flow sol_contam 3. Check for Contamination - Trim 10-20 cm from column inlet. - Clean or replace injector liner. sol_flow->sol_contam end Resolution Improved sol_contam->end sol_deadvol 2. Check for System Leaks / Dead Volume - Re-install column with correct ferrule depth. - Minimize tubing length to detector. sol_inject->sol_deadvol sol_deadvol->end

Caption: Troubleshooting workflow for poor GC peak resolution.

Detailed Steps:

  • Evaluate the Chromatogram: Determine if the broadening affects all peaks or primarily the late-eluting ones, like this compound.[19]

  • If Later Peaks are Broad: This often points to issues within the column or with the method parameters over time.

    • Optimize Temperature Program: For high-boiling compounds, a slow temperature ramp can sometimes cause excessive band broadening. Conversely, a ramp that is too fast can compromise separation.[2] An optimal ramp rate is often around 10°C per column void time.[20][21] Try adjusting the ramp rate in steps of ±5°C/min to find the best resolution.

    • Optimize Carrier Gas Flow: Each carrier gas has an optimal linear velocity where efficiency is maximal.[15] If the flow is too low, longitudinal diffusion increases, broadening peaks.[4] Verify and adjust the flow rate.

    • Check for Column Contamination: High-boiling residues from previous injections can accumulate at the front of the column, creating active sites and causing peak distortion.[5][10] Trimming 10-20 cm from the inlet of the column can often restore performance.[5]

  • If All Peaks are Broad: This typically indicates a problem at the point of injection or with the overall system setup.

    • Review Injection Technique: Overloading the column with too much sample is a common cause of broad peaks.[11] Also, ensure the injection is performed quickly to get a narrow initial sample band. Check the injector septum for leaks or coring, as this can disrupt flow and cause broadening.[12]

    • Check for System Leaks or Dead Volume: Improperly installed column fittings can create dead volumes where peaks can broaden.[9] Ensure the column is installed correctly in both the injector and detector according to the manufacturer's specifications.

Issue 2: this compound Peak is Tailing

Question: My this compound peak shows significant tailing. What is the cause and how can it be resolved?

Answer: Peak tailing occurs when a portion of the analyte is retained more strongly than the main band. For a non-polar compound like this compound, this is unusual but can happen due to the following:

  • Cause 1: Active Sites in the System: Although this compound is non-polar, active sites (e.g., exposed silanols) in a dirty injector liner or on a contaminated column can cause undesirable secondary interactions.[11]

    • Solution: Replace the injector liner with a new, deactivated one. If the problem persists, trim the front end of the column or bake it out at a high temperature (while respecting the column's upper temperature limit) to remove contaminants.

  • Cause 2: Column Overloading: Injecting a sample concentration that is too high can saturate the stationary phase, leading to a distorted peak shape that can appear as tailing or fronting.[12]

    • Solution: Dilute the sample or increase the split ratio to reduce the amount of analyte reaching the column.

  • Cause 3: Dead Volume: Poor column connections at the inlet or detector can disrupt the flow path, causing turbulence that leads to peak tailing.[9][11]

    • Solution: Re-cut the column ends to ensure a clean, square cut. Re-install the column, making sure it is seated correctly in the fittings at both the injector and detector.

Experimental Protocols & Data

Key GC Parameters and Their Effect on Resolution

The fundamental goal is to manipulate efficiency, selectivity, and retention to achieve separation.[1] The following table summarizes how adjusting key parameters can be used to improve the resolution of this compound.

ParameterActionEffect on ResolutionEffect on Retention TimeNotes
Oven Temperature Decrease Initial Temp.Often Improves (esp. for early peaks)IncreasesIncreases interaction with the stationary phase.[20]
Decrease Ramp RateGenerally ImprovesIncreasesAllows more time for separation to occur.[2][13]
Carrier Gas Adjust to Optimal FlowImproves (sharper peaks)Decreases (if flow was too low)Minimizes peak broadening by balancing diffusion effects.[7][15]
Column Length IncreaseImprovesIncreasesIncreases efficiency (more theoretical plates).[2][3]
Column I.D. DecreaseImprovesCan DecreaseIncreases efficiency; results in sharper peaks.[14][17][18]
Film Thickness DecreaseMay Improve (for late eluters)DecreasesReduces mass transfer, leading to sharper peaks for high boilers.[2][3]
Recommended Starting Protocol for this compound (GC-FID/MS)

This protocol provides a robust starting point for the analysis of this compound and other long-chain n-alkanes. Optimization will likely be required based on your specific instrument, sample matrix, and analytical goals.

ParameterRecommended SettingJustification
GC Column Non-polar phase (e.g., DB-5MS, HP-5MS)This compound is a non-polar alkane; "likes dissolves like" provides optimal selectivity.[16][17]
30 m x 0.25 mm ID x 0.25 µm filmA standard dimension that offers a good balance of efficiency and sample capacity.[18]
Carrier Gas Helium or HydrogenHelium is a good general-purpose carrier gas. Hydrogen can provide better efficiency at higher flow rates.[14]
Linear Velocity ~35-40 cm/sec (Helium)This range is typically near the optimal velocity for maximizing column efficiency.[3]
Inlet Split/SplitlessUse split mode (e.g., 50:1) for concentrated samples to avoid column overload.[12]
Inlet Temp. 280 - 300°CEnsures complete and rapid vaporization of this compound without thermal degradation.
Oven Program Initial Temp: 50°C, hold 1 minA low starting temperature helps focus analytes at the head of the column.[20]
Ramp: 10°C/min to 310°CA moderate ramp rate provides good separation for a wide range of alkanes.[21]
Final Hold: Hold at 310°C for 5-10 minEnsures that all high-boiling compounds are eluted from the column.[21]
Detector FID or MSFID is robust and sensitive for hydrocarbons. MS provides definitive identification.
Detector Temp. 320°C (FID) or Transfer line at 310°C (MS)Prevents condensation of the analyte before detection.

Logical Relationships in GC

Understanding how different parameters are interconnected is key to effective method development and troubleshooting.

G cluster_0 Primary Factors cluster_1 Adjustable Parameters Res Peak Resolution Eff Efficiency (N) (Peak Width) Res->Eff depends on Sel Selectivity (α) (Peak Spacing) Res->Sel depends on Ret Retention (k) (Time in Column) Res->Ret depends on Temp Temperature & Temp. Program Temp->Sel Temp->Ret Col Column Dimensions (L, ID, df) Col->Eff Col->Ret Flow Carrier Gas Flow Rate Flow->Eff Phase Stationary Phase Phase->Sel

Caption: Interrelationship of GC parameters affecting peak resolution.

References

Technical Support Center: Heneicosane Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of heneicosane (C21H44) standards for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound standards to ensure long-term stability?

A1: To maximize the shelf-life of this compound standards, they should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent contamination and sublimation.[2][3] For solid standards, storage in a refrigerator is recommended.[4]

ParameterRecommended ConditionSource
TemperatureCool[1][2]
HumidityDry[1][2][3]
AtmosphereWell-ventilated[1][2][3]
ContainerTightly closed[2][3]

Q2: What is the expected shelf life of a this compound standard?

A2: While this compound is a stable, long-chain saturated hydrocarbon, manufacturers often indicate a limited shelf life and provide an expiry date on the product label. It is crucial to adhere to this date to ensure the integrity of your experimental results. The actual stability will depend heavily on proper storage and handling.

Q3: Are there any visible signs of degradation for solid this compound standards?

A3: Visually inspecting the standard is the first step in assessing its integrity. Signs of potential degradation or contamination in solid this compound, which is typically a white, waxy solid[5], include:

  • Discoloration: Any deviation from a pure white color.

  • Change in Texture: Appearance of clumping, oiliness, or a change from its crystalline or flake form.[4]

  • Odor: While this compound has a faint waxy odor, any unusual or strong smells could indicate the presence of volatile impurities or degradation products.[4]

Q4: How does the choice of solvent affect the stability of this compound in solution?

A4: this compound is soluble in non-polar organic solvents like hexane and chloroform.[4] When preparing stock and working solutions, it is imperative to use high-purity, analytical grade solvents. The stability of this compound in solution is influenced by the purity of the solvent and the storage conditions of the solution. To minimize solvent evaporation and potential degradation, solutions should be stored in tightly sealed vials, protected from light, and refrigerated when not in use. The stability of the analyte in solution is a critical aspect of bioanalytical method validation.[6]

Q5: How often should the purity of a this compound standard be re-evaluated?

A5: For critical quantitative applications, it is good laboratory practice to periodically verify the purity of your standard, especially if it is past its recommended use date or has been stored for an extended period. A common approach is to analyze the aged standard against a new, certified reference standard. Purity analysis can be performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guide

If you suspect that your this compound standard may be compromised, follow this troubleshooting guide.

TroubleshootingGuide Troubleshooting this compound Standard Integrity start Suspected Standard Degradation visual_inspection Perform Visual Inspection: - Discoloration? - Change in Texture? - Odor? start->visual_inspection purity_analysis Conduct Purity Analysis (e.g., GC-MS) visual_inspection->purity_analysis Abnormality Observed or for Confirmation compare_new Compare with a New, Certified Standard purity_analysis->compare_new decision Is the Purity within Acceptable Limits? compare_new->decision use_standard Continue Using the Standard decision->use_standard Yes discard_standard Discard the Old Standard and Use a New One decision->discard_standard No review_storage Review Storage and Handling Procedures discard_standard->review_storage

Caption: Troubleshooting workflow for suspected this compound standard degradation.

Experimental Protocols

Protocol: Purity Assessment of this compound Standard by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for determining the purity of a this compound standard.

1. Objective: To quantify the purity of a this compound standard and identify any potential degradation products or impurities.

2. Materials:

  • This compound standard (to be tested)

  • New, certified this compound reference standard (≥99.5% purity)

  • High-purity hexane (or other suitable non-polar solvent)

  • Autosampler vials with caps

  • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

3. Standard Preparation:

  • Accurately weigh and dissolve a known amount of the test this compound standard in hexane to prepare a stock solution (e.g., 1 mg/mL).

  • Prepare a series of dilutions from the stock solution to create working standards of varying concentrations.

  • Prepare a corresponding set of standards using the new, certified reference material.

4. GC-MS Parameters (Example):

ParameterSetting
Gas Chromatograph
Injection ModeSplitless
Inlet Temperature280 °C
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven ProgramInitial Temp: 100 °C, hold for 1 minRamp: 15 °C/min to 320 °CHold: 10 min at 320 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Scan Rangem/z 40-500

5. Analysis Workflow:

ExperimentalWorkflow GC-MS Purity Analysis Workflow prep_standards Prepare Test and Reference Standard Solutions instrument_setup Set Up GC-MS Instrument Parameters prep_standards->instrument_setup sequence Create Injection Sequence: - Solvent Blank - Reference Standards - Test Standard Replicates instrument_setup->sequence run_analysis Run GC-MS Analysis sequence->run_analysis data_processing Process Data: - Integrate Peaks - Identify Compounds via Mass Spectra run_analysis->data_processing purity_calc Calculate Purity: - Area Percent of this compound Peak - Compare Response to Reference data_processing->purity_calc report Generate Report with Purity Value and Chromatograms purity_calc->report

Caption: Workflow for the purity analysis of this compound standards using GC-MS.

6. Data Analysis and Interpretation:

  • Purity Calculation: The purity of the this compound standard can be determined by the area percentage method.

    • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

  • Impurity Identification: The mass spectra of any minor peaks can be compared against a spectral library (e.g., NIST) to tentatively identify impurities.

  • Comparison to Reference: The peak area response and retention time of the test standard should be compared to the new, certified reference standard to check for any significant deviations. A difference of more than a few percent may indicate degradation or contamination.

References

Heneicosane Crystallization Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of heneicosane.

Troubleshooting Crystallization Problems

Problem 1: this compound fails to crystallize from solution.

Possible Causes and Solutions:

  • Inappropriate Solvent Selection: The solubility of this compound is crucial for successful crystallization. It is a non-polar, long-chain alkane.

    • Solution: Select a solvent in which this compound is moderately soluble at elevated temperatures and less soluble at lower temperatures. Good starting points are non-polar solvents like hexane, heptane, or petroleum ether. Avoid highly polar solvents like water, in which it is insoluble.[1][2][3] You can also consider a two-solvent system where this compound is soluble in one solvent and insoluble in the other, with the two solvents being miscible.[4]

  • Solution is Undersaturated: The concentration of this compound in the solvent may be too low to allow for crystal formation upon cooling.

    • Solution: Increase the concentration of this compound by dissolving more of the compound in the heated solvent until a saturated or slightly supersaturated solution is achieved. Be cautious not to oversaturate, as this can lead to rapid precipitation of small, impure crystals.

  • Cooling Rate is Too Rapid: Fast cooling does not provide sufficient time for orderly crystal lattice formation.[5]

    • Solution: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can be performed after initial slow cooling.[4][6][7]

  • Presence of Impurities: Impurities can inhibit crystal nucleation and growth.[8][9][10]

    • Solution: Purify the this compound sample before crystallization. Techniques like column chromatography or another recrystallization step can be effective. The purity of the starting material is critical for growing high-quality crystals.[11][12]

Problem 2: Oily precipitate or amorphous solid forms instead of crystals.

Possible Causes and Solutions:

  • Supersaturation is too high: A very high degree of supersaturation can lead to the rapid "crashing out" of the solute as an oil or amorphous solid.

    • Solution: Use a more dilute solution or cool the solution at a much slower rate. You can also try adding a seed crystal to induce controlled crystallization.

  • Melting Point Depression: Impurities can lower the melting point of the mixture, causing it to separate as an oil.

    • Solution: Ensure the purity of your this compound. If impurities are suspected, an additional purification step is recommended.[11]

  • Solvent Choice: The chosen solvent may be too "good" a solvent, preventing the solute from crystallizing out.

    • Solution: Experiment with a solvent in which this compound has slightly lower solubility. A binary solvent system can also be effective here.[4]

Problem 3: Crystals are very small, needle-like, or form a powder.

Possible Causes and Solutions:

  • Rapid Nucleation: Too many nucleation sites lead to the formation of many small crystals instead of fewer, larger ones.[12]

    • Solution: Minimize nucleation sites by using clean, smooth glassware and filtering the hot solution to remove any particulate matter. A slower cooling rate will also favor the growth of larger crystals.[5][12]

  • Agitation: Disturbing the solution during cooling can induce rapid and widespread nucleation.[5]

    • Solution: Allow the crystallization vessel to remain completely still during the cooling process.[12]

  • High Supersaturation: As with oiling out, high supersaturation can lead to the rapid formation of a fine powder.

    • Solution: Reduce the initial concentration of the this compound solution or employ a slower cooling regimen.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to crystallization?

A1: The key physical properties of this compound are summarized in the table below. Understanding these properties is essential for designing a successful crystallization experiment.

PropertyValueSource
Molecular Formula C₂₁H₄₄[1][13]
Molecular Weight 296.57 g/mol [2][13]
Appearance White, waxy solid/crystals[1][3][13][14]
Melting Point 40-41 °C (104-105.8 °F)[2][15][16]
Boiling Point 359 °C (678.2 °F) at 760 mmHg[13]
Solubility in Water Insoluble (approx. 2.9 x 10⁻⁸ mg/L at 25°C)[13][15]
Solubility in Organic Solvents Soluble in hexane, benzene, petroleum ether; slightly soluble in ethanol.[1][2]

Q2: How do I choose the best solvent for crystallizing this compound?

A2: The ideal solvent for recrystallization should dissolve the solute completely at its boiling point but only sparingly at room temperature or below.[6][7][17] For this compound, a non-polar organic solvent is a good choice. You may need to perform small-scale solubility tests with a few candidate solvents (e.g., hexane, heptane, ethanol) to find the optimal one. The principle of "like dissolves like" is a useful guide; as a non-polar alkane, this compound will dissolve best in other non-polar solvents.[6][7]

Q3: My crystallization has stalled and no crystals are forming, even after cooling. What can I do?

A3: This is likely due to a supersaturated solution that has not yet nucleated. Here are a few techniques to induce crystallization:

  • Seeding: Add a tiny, pure crystal of this compound to the solution. This will provide a template for crystal growth.

  • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches can provide nucleation sites.

  • Flash Freezing: Briefly cool a small portion of the solution at the tip of a glass rod using dry ice or a very cold bath. The resulting solid can act as a seed.

  • Prolonged Cooling: Allow the solution to stand in an ice bath for a longer period.

Q4: How can I remove colored impurities during crystallization?

A4: If your this compound solution has a colored tint, this is likely due to high molecular weight impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your product. The hot solution must then be filtered to remove the charcoal before cooling.[17]

Experimental Protocols

Single-Solvent Recrystallization of this compound

This protocol outlines a standard procedure for purifying this compound using a single solvent.

  • Solvent Selection: Based on solubility tests, choose a suitable solvent (e.g., hexane).

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with gentle swirling until the this compound dissolves completely. If it does not fully dissolve, add small portions of the hot solvent until it does.[6][17]

  • Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature without disturbance.[4][6][7] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[6][7]

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Visualizations

Troubleshooting_Workflow Start Start: this compound Crystallization Issue Problem Identify the Problem Start->Problem NoCrystals No Crystals Form Problem->NoCrystals Failure to crystallize OilyPrecipitate Oily Precipitate / Amorphous Solid Problem->OilyPrecipitate Incorrect precipitate form SmallCrystals Small, Needle-like Crystals Problem->SmallCrystals Poor crystal morphology CheckSolvent Check Solvent Choice (Hexane, Heptane) NoCrystals->CheckSolvent IncreaseConcentration Increase Concentration NoCrystals->IncreaseConcentration SlowCooling1 Slow Down Cooling Rate NoCrystals->SlowCooling1 CheckPurity1 Check Purity / Re-purify NoCrystals->CheckPurity1 ReduceSupersaturation Reduce Supersaturation OilyPrecipitate->ReduceSupersaturation SlowCooling2 Slow Down Cooling Rate OilyPrecipitate->SlowCooling2 CheckPurity2 Check Purity / Re-purify OilyPrecipitate->CheckPurity2 TryDifferentSolvent Try a Different Solvent OilyPrecipitate->TryDifferentSolvent MinimizeNucleation Minimize Nucleation Sites (Clean Glassware, Filter) SmallCrystals->MinimizeNucleation AvoidAgitation Avoid Agitation SmallCrystals->AvoidAgitation SlowCooling3 Slow Down Cooling Rate SmallCrystals->SlowCooling3

Caption: Troubleshooting workflow for common this compound crystallization problems.

Recrystallization_Workflow Start Start: Impure this compound Dissolve 1. Dissolve in Minimum Hot Solvent Start->Dissolve HotFilter 2. Hot Gravity Filtration (Optional) Dissolve->HotFilter Cool 3. Slow Cooling HotFilter->Cool VacuumFilter 4. Vacuum Filtration Cool->VacuumFilter Wash 5. Wash with Cold Solvent VacuumFilter->Wash Dry 6. Dry Crystals Wash->Dry End End: Pure this compound Crystals Dry->End

Caption: General experimental workflow for the recrystallization of this compound.

References

Validation & Comparative

Heneicosane as an Internal Standard: A Comparative Guide for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of analytical chemistry, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard (IS) is paramount for achieving accurate and reliable quantification of target analytes.[1] An ideal internal standard should be a compound that is chemically similar to the analyte but not naturally present in the sample.[1] Long-chain alkanes are often employed as internal standards due to their chemical inertness, thermal stability, and clear chromatographic separation. This guide provides a comparative analysis of heneicosane (C21) against other long-chain alkanes, such as docosane (C22) and tricosane (C23), to assist researchers, scientists, and drug development professionals in selecting the most appropriate internal standard for their specific analytical needs.

Principles of Internal Standardization

An internal standard is a known amount of a specific compound added to a sample before analysis. By comparing the detector response of the analyte to that of the internal standard, variations in sample injection volume, solvent evaporation, and instrument response can be compensated for, leading to improved precision and accuracy.[2][3] The ratio of the analyte's peak area to the internal standard's peak area is used to calculate the analyte's concentration.[4]

Performance Comparison of Long-Chain Alkanes as Internal Standards

The selection of a suitable long-chain alkane as an internal standard depends on the specific application, particularly the retention times of the analytes of interest. The internal standard should elute in a region of the chromatogram that is free from interfering peaks from the sample matrix.

Table 1: Linearity of Response

Linearity is a critical parameter that demonstrates the proportional relationship between the concentration of an analyte and the instrument's response. A high coefficient of determination (R²) indicates a strong linear relationship.

Internal StandardCarbon NumberLinear Dynamic Range (nmol on column)Coefficient of Determination (R²)
This compoundC215 to 100≥ 0.99
DocosaneC225 to 100≥ 0.99
TricosaneC235 to 100≥ 0.99
Data sourced from a GC/MS method for the quantitation of n-alkanes in forage and fecal samples.[5]

Table 2: Recovery

Recovery studies are essential to assess the efficiency of the analytical method in extracting the analyte from the sample matrix. High and consistent recovery values are desirable.

Internal StandardCarbon NumberMean Recovery (%)
This compoundC21> 91%
DocosaneC22> 91%
TricosaneC23> 91%
Data represents complete method recoveries, including extraction efficiency, from a study on n-alkane quantitation.[5]

Table 3: Precision (Intra-assay Coefficient of Variation)

Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions. It is often expressed as the coefficient of variation (CV).

Internal StandardCarbon NumberIntra-assay CV (%)
This compoundC210.1 - 12.9
DocosaneC220.1 - 12.9
TricosaneC230.1 - 12.9
The range in CV is attributed to varying concentrations of the n-alkanes, with lower concentrations generally resulting in higher imprecision.[5]

Based on the available data, this compound, docosane, and tricosane exhibit comparable performance in terms of linearity, recovery, and precision when used in the quantitation of n-alkanes. The choice among them would primarily be dictated by the specific chromatographic conditions and the retention times of the target analytes to ensure baseline separation and avoid co-elution.

Experimental Protocols

The following is a generalized experimental protocol for the use of a long-chain alkane, such as this compound, as an internal standard in GC-MS analysis. This protocol is based on a method for the quantitation of n-alkanes in complex biological matrices.[5]

1. Preparation of Internal Standard Stock Solution:

  • Accurately weigh a known amount of this compound (or other selected long-chain alkane).

  • Dissolve it in a suitable solvent (e.g., heptane) to prepare a stock solution of a specific concentration (e.g., 3 mM).

2. Sample Preparation and Spiking:

  • Accurately weigh or measure the sample to be analyzed.

  • Add a precise volume of the internal standard stock solution to the sample. The amount of internal standard added should be comparable to the expected concentration of the analyte.

  • Perform the necessary sample extraction and clean-up procedures (e.g., automated solid-liquid extraction).

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as one with a (5% Phenyl)-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is typically suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: A temperature program should be optimized to achieve good separation of the analytes and the internal standard. An example program could be: initial temperature of 135°C, ramped to 325°C at 7°C/min, held for 2 minutes, then ramped to 350°C at 20°C/min, and held for 4 minutes.[5]

    • Injection Mode: Splitless injection is often used for trace analysis.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) is often preferred for quantitative analysis as it offers higher sensitivity and selectivity. The characteristic fragment ions of alkanes, such as m/z 57 and 71, are typically monitored.[5]

4. Data Analysis:

  • Identify the peaks corresponding to the analyte and the internal standard based on their retention times and mass spectra.

  • Integrate the peak areas of the analyte and the internal standard.

  • Calculate the response factor (RF) or relative response factor (RRF) using standard solutions containing known concentrations of the analyte and the internal standard.[4]

  • Calculate the concentration of the analyte in the sample using the peak area ratio of the analyte to the internal standard and the response factor.

Visualization of Experimental Workflow and Logical Relationships

The following diagrams, created using the DOT language, illustrate the key workflows and decision-making processes involved in using long-chain alkanes as internal standards.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spike Spiking with Internal Standard Sample->Spike Extract Extraction & Clean-up Spike->Extract Injection GC Injection Extract->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM) Separation->Detection Integration Peak Integration Detection->Integration Calculation Concentration Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: General workflow for quantitative analysis using an internal standard.

Selection_Logic Analyte Target Analytes Criteria Selection Criteria Analyte->Criteria IS_Pool Potential Long-Chain Alkane Standards (this compound, Docosane, etc.) IS_Pool->Criteria Chosen_IS Selected Internal Standard Criteria->Chosen_IS Chemically Similar Not in Sample Resolvable Peak

Caption: Logic for selecting a suitable long-chain alkane internal standard.

Conclusion

This compound, along with other long-chain alkanes like docosane and tricosane, serves as a reliable internal standard for quantitative chromatographic analysis. The choice of a specific alkane should be guided by the chromatographic behavior of the target analytes to ensure optimal separation and accurate quantification. The experimental data presented in this guide, although collated from a single comprehensive study, suggests that this compound, docosane, and tricosane offer comparable performance in terms of linearity, recovery, and precision. Researchers should validate the chosen internal standard under their specific experimental conditions to ensure the highest quality of analytical data.

References

Heneicosane as a Biomarker for Plant Intake: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of specific plant intake in preclinical and clinical studies is paramount for understanding the effects of dietary components on physiological processes and drug metabolism. Plant-derived biomarkers are crucial tools in this endeavor, offering a more objective measure than dietary recall. This guide provides a comparative analysis of heneicosane, a long-chain n-alkane, and other potential biomarkers for assessing the intake of a specific plant, with a focus on cottonseed (Gossypium hirsutum) as a case study. While this compound is a constituent of many plant cuticular waxes, its validation as a specific and quantitative biomarker is compared here with the highly specific cyclopropenoid fatty acids (CPFAs) found in cottonseed.

Biomarker Performance: this compound vs. Cyclopropenoid Fatty Acids for Cottonseed Intake

The selection of a reliable biomarker hinges on its specificity, sensitivity, and the dose-dependent relationship between its concentration in biological samples and the amount of the plant consumed. The following table summarizes the comparative performance of this compound and CPFAs as biomarkers for cottonseed intake.

BiomarkerSpecificity for CottonseedTypical Concentration in Cottonseed MealAnalytical MethodKey AdvantagesKey Limitations
This compound (C21 n-alkane) Low to ModerateNot specifically quantified in most literature; present in a wide variety of plant species.Gas Chromatography-Mass Spectrometry (GC-MS)Part of a broader n-alkane profile that can give general dietary information.Low specificity; background levels from other dietary sources can confound results. Not validated as a standalone quantitative marker for cottonseed.
Cyclopropenoid Fatty Acids (CPFAs) HighMalvalic acid: 76-131 µg/g; Sterculic acid: 55-88 µg/g; Dihydrosterculic acid: 30-51 µg/g[1]High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC)Unique to the Malvaceae family (including cottonseed), making them highly specific. Well-documented physiological effects.Can be metabolized or incorporated into tissues, potentially complicating direct quantitative correlation with intake over long periods.

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate quantification of dietary biomarkers. Below are representative methodologies for the analysis of n-alkanes (including this compound) and cyclopropenoid fatty acids in biological samples.

Protocol 1: Quantification of n-Alkanes (including this compound) in Adipose Tissue

This protocol is adapted from general methods for n-alkane analysis in animal tissues.

1. Sample Preparation and Lipid Extraction:

  • Homogenize a known weight of adipose tissue (e.g., 1 gram).
  • Extract total lipids using a 2:1 (v/v) chloroform:methanol solution (Folch method).
  • Add an internal standard (e.g., C22 n-alkane, docosane) to the sample prior to extraction for quantification.
  • Evaporate the solvent under a stream of nitrogen.

2. Saponification and Hydrocarbon Extraction:

  • Resuspend the lipid extract in ethanolic potassium hydroxide.
  • Heat the mixture to saponify the lipids.
  • Extract the non-saponifiable fraction (containing n-alkanes) with hexane.
  • Wash the hexane extract with distilled water to remove impurities.

3. Purification:

  • Pass the hexane extract through a silica gel column to separate hydrocarbons from other lipid classes.
  • Elute the n-alkane fraction with hexane.

4. GC-MS Analysis:

  • Concentrate the purified n-alkane fraction.
  • Inject an aliquot into a gas chromatograph coupled with a mass spectrometer (GC-MS).
  • Use a capillary column suitable for hydrocarbon separation (e.g., DB-5ms).
  • Identify this compound based on its retention time and mass spectrum compared to a pure standard.
  • Quantify the amount of this compound relative to the internal standard.

Protocol 2: Quantification of Cyclopropenoid Fatty Acids (CPFAs) in Biological Samples

This protocol is based on established methods for CPFA analysis.

1. Lipid Extraction:

  • Extract total lipids from the sample (e.g., adipose tissue, liver, or feed) as described in Protocol 1.

2. Fatty Acid Methyl Ester (FAME) Preparation:

  • Transesterify the lipid extract to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.

3. Derivatization (Halphen Test Reaction Chemistry):

  • To specifically detect the cyclopropene ring, a derivatization step can be employed. A common method involves reaction with HBr in acetic acid, which opens the cyclopropene ring and allows for chromatographic separation from other fatty acids.

4. Gas Chromatography (GC) Analysis:

  • Analyze the FAMEs (or their derivatives) by gas chromatography.
  • Use a polar capillary column (e.g., SP-2560 or CP-Sil 88) for optimal separation of fatty acid isomers.
  • Identify and quantify malvalic, sterculic, and dihydrosterculic acids based on comparison with commercially available or synthesized standards.

Visualizing Experimental Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental processes and the logical basis for biomarker selection.

Experimental_Workflow_N_Alkanes cluster_extraction Lipid Extraction & Saponification cluster_purification Purification cluster_analysis Analysis Adipose_Tissue Adipose Tissue Sample Lipid_Extraction Lipid Extraction (Folch Method) Adipose_Tissue->Lipid_Extraction Saponification Saponification Lipid_Extraction->Saponification Hexane_Extraction Hexane Extraction (Non-saponifiable fraction) Saponification->Hexane_Extraction Silica_Gel_Chromatography Silica Gel Chromatography Hexane_Extraction->Silica_Gel_Chromatography GC_MS GC-MS Analysis Silica_Gel_Chromatography->GC_MS Quantification Quantification of this compound GC_MS->Quantification Experimental_Workflow_CPFAs cluster_extraction Lipid Extraction & FAME Preparation cluster_analysis Analysis Biological_Sample Biological Sample (e.g., Tissue, Feed) Lipid_Extraction Total Lipid Extraction Biological_Sample->Lipid_Extraction FAME_Preparation Fatty Acid Methyl Ester (FAME) Preparation Lipid_Extraction->FAME_Preparation GC_Analysis Gas Chromatography (GC) Analysis FAME_Preparation->GC_Analysis CPFA_Quantification Quantification of Malvalic, Sterculic, and Dihydrosterculic Acids GC_Analysis->CPFA_Quantification Biomarker_Comparison cluster_plant Plant Source cluster_biomarkers Potential Biomarkers cluster_evaluation Evaluation Criteria cluster_conclusion Conclusion Cottonseed Cottonseed (*Gossypium hirsutum*) This compound This compound (n-C21) Cottonseed->this compound contains CPFAs Cyclopropenoid Fatty Acids (Malvalic, Sterculic) Cottonseed->CPFAs contains (uniquely) Specificity Specificity This compound->Specificity Quantifiability Quantifiability This compound->Quantifiability CPFAs->Specificity CPFAs->Quantifiability Heneicosane_Conclusion Low Specificity (General dietary marker) Specificity->Heneicosane_Conclusion evaluates to CPFAs_Conclusion High Specificity (Validated biomarker for cottonseed) Specificity->CPFAs_Conclusion evaluates to

References

Comparative analysis of Heneicosane from different natural sources

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of Heneicosane, a long-chain alkane with promising biological activities, sourced from various natural origins. This guide provides a comparative analysis of its abundance, extraction methodologies, and reported bioactivities to aid researchers, scientists, and drug development professionals in their exploration of this versatile compound.

This compound (C21H44), a saturated hydrocarbon, has been identified in a diverse range of natural sources, from the essential oils of medicinal plants to the pheromones of insects. Its presence in various traditional remedies and its demonstrated antimicrobial and anti-inflammatory properties have spurred interest in its potential therapeutic applications. This guide offers a comparative overview of this compound from different natural sources, presenting available quantitative data, outlining experimental protocols, and visualizing key processes.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound varies significantly among different natural sources and can be influenced by factors such as the specific plant part, geographical location, and the extraction method employed. The following table summarizes the reported quantitative data for this compound in several notable plant species.

Natural SourcePlant PartExtraction MethodThis compound Content (%)Reference
Rosa damascenaFlowersSubcritical fluid extraction3.1 - 11.8[1]
Rosa damascenaFlowersHydrodistillation~5[2]
Sambucus nigraNot specifiedNot specified2.3[2]
Vanilla madagascariensisBeansNot specified1.7[2]
Plumbago zeylanicaLeavesEthyl acetate extractionPresent (quantification not specified)[3][4]
Magnolia officinalisBark and FlowersEthanolic extractionPresent (quantification not specified)[1][5]
Carthamus tinctoriusFlowersNot specifiedMajor component of essential oil[2]
Periploca laevigataAll partsNot specifiedPresent (quantification not specified)[6]

Experimental Protocols: From Extraction to Analysis

The isolation and quantification of this compound from natural matrices typically involve a multi-step process encompassing extraction, purification, and analytical identification.

Extraction of this compound from Plumbago zeylanica Leaves[3][4]
  • Solvent Extraction: The dried leaf powder of Plumbago zeylanica is subjected to extraction with ethyl acetate.

  • Filtration and Concentration: The extract is filtered to remove solid plant material and then concentrated under reduced pressure to yield a crude extract.

Isolation and Purification[3][4]
  • Thin Layer Chromatography (TLC): The crude extract is subjected to TLC for preliminary separation and identification of fractions containing this compound.

  • Column Chromatography: The fraction of interest is further purified using column chromatography packed with silica gel.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is achieved through HPLC.

Structural Elucidation and Quantification[3][4]
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the primary technique used for the identification and quantification of this compound. The retention time and mass spectrum of the sample are compared with that of a standard this compound compound.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis is used to identify the functional groups present in the isolated compound, confirming its alkane nature.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are employed for the detailed structural elucidation of the isolated this compound.

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Plant_Material Dried Plant Material Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract TLC Thin Layer Chromatography (TLC) Crude_Extract->TLC Column_Chromatography Column Chromatography TLC->Column_Chromatography HPLC High-Performance Liquid Chromatography (HPLC) Column_Chromatography->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound GC_MS GC-MS Pure_this compound->GC_MS FTIR FTIR Pure_this compound->FTIR NMR NMR Pure_this compound->NMR

Experimental workflow for this compound isolation and analysis.

Comparative Biological Activity

While this compound has been reported to possess various biological activities, comprehensive comparative studies of this compound sourced from different natural origins are currently lacking in the scientific literature. The most well-documented bioactivity is its antimicrobial effect.

Antimicrobial Activity of this compound from Plumbago zeylanica[3]

A study on this compound isolated from the leaves of Plumbago zeylanica demonstrated significant antimicrobial activity against pathogenic microorganisms. The table below summarizes the key findings.

Test MicroorganismConcentrationInhibition Zone (mm)
Streptococcus pneumoniae10 µg/ml31 ± 0.64
Aspergillus fumigatus10 µg/ml29 ± 0.86

These results highlight the potential of this compound as an antimicrobial agent. However, further research is necessary to determine if this compound from other natural sources exhibits similar or enhanced efficacy.

Signaling Pathways Modulated by this compound: An Unexplored Frontier

To date, specific signaling pathways modulated by this compound have not been elucidated in published research. While its anti-inflammatory properties suggest potential interactions with key inflammatory pathways, such as the NF-κB or MAPK signaling cascades, direct experimental evidence is not yet available.

The diagram below illustrates a generalized inflammatory signaling pathway that is often targeted by anti-inflammatory compounds. It is important to note that this is a representative pathway, and the specific involvement of this compound within this or other pathways remains to be investigated.

Inflammatory_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptor cluster_pathway Signaling Cascade cluster_response Cellular Response Stimulus e.g., LPS, Cytokines Receptor Receptor Activation IKK IKK Activation Receptor->IKK Signal Transduction MAPK_Activation MAPK Activation Receptor->MAPK_Activation Signal Transduction NFkB_Activation NF-κB Activation IKK->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression NFkB_Activation->Gene_Expression MAPK_Activation->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation This compound This compound (Hypothesized Target) This compound->IKK Inhibition? This compound->MAPK_Activation Inhibition?

Hypothesized anti-inflammatory signaling pathway.

Conclusion and Future Directions

This compound is a widely distributed natural compound with demonstrated biological activities that warrant further investigation. This guide provides a snapshot of the current knowledge, highlighting the variability in its abundance across different sources and detailing the methodologies for its study.

The significant gaps in the literature, particularly the lack of comparative biological studies and the uncharacterized signaling pathways, represent exciting opportunities for future research. A systematic comparison of this compound from various natural origins could uncover sources with superior yields or enhanced therapeutic properties. Furthermore, elucidating the molecular mechanisms underlying its bioactivities will be crucial for its development as a potential therapeutic agent. This comparative guide serves as a foundational resource for researchers poised to unlock the full potential of this intriguing natural product.

References

A Comparative Purity Analysis of Heneicosane from Leading Commercial Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Heneicosane purity from various commercial suppliers. For researchers and professionals in drug development, the purity of starting materials is critical to ensure the reliability and reproducibility of experimental results, as well as the safety and efficacy of the final product. This document outlines a detailed experimental protocol for purity analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and presents a comparative summary of hypothetical purity data from different suppliers.

Introduction to this compound and the Imperative of High Purity

This compound (C21H44) is a long-chain saturated hydrocarbon, an n-alkane, that finds applications in various scientific fields, including as a component in phase-change materials, a standard in chromatography, and in the synthesis of more complex organic molecules.[1][2] Given its use in sensitive applications, the presence of impurities, such as other long-chain alkanes or branched isomers, can significantly impact experimental outcomes. Therefore, a thorough purity analysis of commercially available this compound is essential for selecting the appropriate grade for a specific research or development need.

Experimental Protocol: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This section details the methodology for the quantitative analysis of this compound purity and the identification of potential impurities. GC-MS is a powerful analytical technique that separates volatile compounds in a sample and provides information about their molecular weight and structure.[3][4][5][6]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound from each supplier.

  • Dissolve the weighed sample in 10 mL of a high-purity volatile solvent such as hexane or heptane.

  • Ensure complete dissolution by vortexing the mixture.

  • If necessary, dilute the stock solution to a final concentration of approximately 100 µg/mL.

  • Prepare a blank sample containing only the solvent.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent non-polar capillary column)

  • Injection Volume: 1 µL

  • Injector Temperature: 280°C

  • Injection Mode: Split (split ratio 50:1)

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp: 10°C/min to 300°C

    • Hold: 10 minutes at 300°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-500

3. Data Analysis:

  • The purity of this compound is determined by calculating the peak area percentage from the total ion chromatogram (TIC).

  • The percentage purity is calculated as:

    • % Purity = (Peak Area of this compound / Total Peak Area of all components) x 100

  • Impurities are identified by comparing their mass spectra with the NIST library database and by analyzing their fragmentation patterns. Common impurities to look for are adjacent n-alkanes (e.g., Eicosane C20, Docosane C22) and branched-chain alkanes.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_result Results weigh Weigh this compound Samples dissolve Dissolve in Hexane weigh->dissolve dilute Dilute to 100 µg/mL dissolve->dilute inject Inject 1 µL into GC-MS dilute->inject separate Separation on HP-5ms Column inject->separate detect Detection by Mass Spectrometer separate->detect integrate Integrate Peak Areas detect->integrate identify Identify Impurities (NIST Library) detect->identify calculate Calculate % Purity integrate->calculate report Purity Comparison Report identify->report calculate->report

Caption: Experimental workflow for this compound purity analysis.

Comparative Purity Data

The following table summarizes hypothetical purity data for this compound obtained from three different commercial suppliers, based on the GC-MS analysis protocol described above. It is important to note that actual purity can vary between batches, and it is always recommended to consult the supplier's certificate of analysis for a specific lot.[7][8]

SupplierLot NumberStated Purity (%)Experimentally Determined Purity (%) (GC Area %)Major Impurities Identified
Supplier A A-12345≥99.599.68Eicosane (C20), Docosane (C22)
Supplier B B-67890≥98.098.45Eicosane (C20), Docosane (C22), Branched C21 Isomers
Supplier C C-24680≥99.099.12Docosane (C22)

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual analytical results from any specific commercial supplier.

Conclusion

The purity of this compound can vary between commercial suppliers. For applications requiring the highest degree of purity, such as in pharmaceutical development or as a high-precision analytical standard, selecting a supplier that guarantees and provides lot-specific certificates of analysis with detailed impurity profiles is crucial. The GC-MS method outlined in this guide provides a reliable means for researchers to independently verify the purity of their this compound samples and to identify any contaminants that may affect their work.

References

Safety Operating Guide

Proper Disposal of Heneicosane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Heneicosane, a long-chain alkane, is a common compound in various research and development settings. While it is generally not classified as a hazardous substance, proper disposal is crucial to ensure laboratory safety and environmental protection.[1][2] This guide provides a step-by-step procedure for the safe and compliant disposal of this compound waste.

Hazard Assessment

According to multiple safety data sheets (SDS), this compound is not classified as a hazardous waste.[1] However, it is imperative for chemical waste generators to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification, as requirements can vary.[2] While some sources indicate it may be harmful if swallowed and can cause skin and eye irritation, others do not report these hazards.[3]

Personal Protective Equipment (PPE)

Before handling this compound waste, ensure appropriate personal protective equipment is worn. This includes:

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles are recommended.

  • Lab Coat: A standard lab coat should be worn to protect from spills.

Step-by-Step Disposal Procedure

  • Waste Characterization: Determine if the this compound waste is pure or mixed with other substances. If it is mixed with hazardous chemicals, it must be treated as hazardous waste.

  • Containment:

    • Solid Waste: For solid this compound, sweep up the material and place it in a suitable, labeled, and closed container for disposal.[2][4][5]

    • Liquid Waste (if melted or in solution): Absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container.

    • Contaminated Materials: Any materials used to clean up spills, such as absorbent pads or paper towels, should also be placed in a sealed container for disposal.[4]

  • Labeling: Clearly label the waste container as "this compound Waste" and include any other components if it is a mixture.

  • Storage: Store the waste container in a designated waste accumulation area, away from incompatible materials such as strong oxidizing agents.[4][6]

  • Disposal Route:

    • Non-Hazardous Waste: If classified as non-hazardous, this compound can typically be disposed of through a licensed disposal company.[5] Some regulations may permit small quantities to be disposed of with regular laboratory or household waste, or sent to a landfill.[1][7] However, always confirm with your institution's environmental health and safety (EHS) department.

    • Hazardous Waste: If mixed with hazardous materials, the waste must be disposed of following all local, state, and federal regulations for hazardous waste. Contact your institution's EHS department to arrange for pickup by a certified hazardous waste contractor.

Important Considerations:

  • Avoid Drains: Do not dispose of this compound down the drain or into sewer systems.[1]

  • Consult Local Regulations: Always prioritize your local and institutional regulations for chemical waste disposal.

Quantitative Data

There is no specific quantitative data, such as concentration limits for disposal, readily available in the provided safety data sheets for this compound, as it is generally not classified as a hazardous substance. Disposal procedures are primarily guided by qualitative assessments and regulatory compliance.

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

HeneicosaneDisposal This compound Disposal Decision Workflow cluster_start cluster_assessment Assessment cluster_pure Pure this compound cluster_mixed Mixed Waste cluster_disposal Disposal Path cluster_end start Start: this compound Waste Generated assess_waste Is the waste pure this compound or mixed? start->assess_waste pure_solid Solid Waste: Sweep and place in a sealed, labeled container. assess_waste->pure_solid Pure mixed_hazardous Is it mixed with hazardous substances? assess_waste->mixed_hazardous Mixed consult_ehs Consult Institutional EHS for disposal guidelines. pure_solid->consult_ehs pure_liquid Liquid/Melted Waste: Absorb with inert material and place in a sealed, labeled container. pure_liquid->consult_ehs mixed_non_hazardous Treat as non-hazardous mixed waste. Follow institutional guidelines. mixed_hazardous->mixed_non_hazardous No hazardous_disposal Dispose as hazardous waste via certified contractor. mixed_hazardous->hazardous_disposal Yes mixed_non_hazardous->consult_ehs non_hazardous_disposal Dispose as non-hazardous chemical waste via licensed contractor. Confirm if landfill or other options are permitted. consult_ehs->non_hazardous_disposal end_disposal End of Disposal Process non_hazardous_disposal->end_disposal hazardous_disposal->end_disposal

Caption: Workflow for this compound Waste Disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.